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  • Product: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
  • CAS: 954118-34-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Formation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a detailed examination of the synthesis and reaction mechanism for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the synthesis and reaction mechanism for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, a functionalized enamine of significant interest in synthetic chemistry. Enamines and enaminonitriles serve as versatile building blocks for the construction of a wide array of heterocyclic compounds, many of which are scaffolds for pharmacologically active agents.[1][2][3] This document elucidates the underlying principles of the formation mechanism, which proceeds via a vinylogous nucleophilic substitution pathway. It offers a validated, step-by-step experimental protocol, explains the causal factors behind experimental design, and provides the necessary visualizations to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction: The Synthetic Value of Substituted Enaminonitriles

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate belongs to the class of β-enaminonitriles, which are highly valuable and versatile intermediates in organic synthesis.[1][4] The unique electronic and structural features of this molecule—a push-pull alkene system substituted with a nucleophilic amino group and electron-withdrawing cyano and ester groups—make it a powerful synthon for creating complex molecular architectures, particularly nitrogen-containing heterocycles like pyridines, pyrimidines, and pyrazoles.[1][2]

The specific substitution pattern of the title compound, featuring a 2-iodo-4-nitrophenyl group, introduces functionalities ripe for further chemical transformation. The nitro group can be reduced to an amine, and the iodo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of molecular diversity. Understanding the precise mechanism of its formation is therefore critical for optimizing its synthesis and leveraging its full potential in discovery programs.

Mechanistic Elucidation: A Vinylogous Nucleophilic Substitution Pathway

The formation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate from its constituent precursors, 2-iodo-4-nitroaniline and ethyl 2-cyano-3-ethoxyacrylate , is best described as a vinylogous nucleophilic substitution (also known as an addition-elimination reaction). This pathway is favored due to the specific electronic properties of the reactants.

Reactant Roles & Electronic Considerations
  • The Nucleophile: 2-Iodo-4-nitroaniline The primary amino group (-NH₂) of the aniline serves as the nucleophile. Its inherent nucleophilicity is somewhat attenuated by the powerful electron-withdrawing effect of the para-nitro group (-NO₂). However, the amine retains sufficient reactivity to initiate the reaction, particularly at elevated temperatures. The ortho-iodo group (-I) primarily imparts steric influence and serves as a key functional handle for subsequent synthetic modifications.[5]

  • The Electrophile: Ethyl 2-cyano-3-ethoxyacrylate This molecule is a highly activated Michael acceptor. The electron-withdrawing capabilities of the cyano (-CN) and ethyl ester (-COOEt) groups polarize the carbon-carbon double bond, rendering the C3 position (β-carbon) exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. Furthermore, the ethoxy group (-OEt) at the C3 position is an excellent leaving group, facilitating the final elimination step.

The Overall Reaction Scheme

The reaction involves the condensation of the two primary reactants, resulting in the formation of the target molecule and ethanol as a byproduct.

Caption: The vinylogous nucleophilic substitution mechanism.

  • Step 1: Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-iodo-4-nitroaniline attacking the electron-deficient C3 carbon of the acrylate derivative. This addition breaks the π-bond of the alkene, with the electron density shifting to form a resonance-stabilized zwitterionic intermediate. This step is characteristic of a Michael-type or conjugate addition. [6]

  • Step 2: Elimination of Ethoxide: The intermediate rapidly resolves itself. Following a proton transfer (which can be intramolecular or mediated by the solvent), the C-O bond of the ethoxy group cleaves, and the ethoxide ion is eliminated. The lone pair from the nitrogen atom helps to re-form the carbon-carbon double bond, yielding the stable enamine product. The formation of ethanol, a stable small molecule, provides a thermodynamic driving force for the reaction.

Experimental Protocol

This protocol is adapted from established procedures for Knoevenagel-type condensations and enamine syntheses, which share mechanistic similarities. [7][8]It provides a reliable method for the laboratory-scale synthesis of the target compound.

Materials and Reagents
Reagent / MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
2-Iodo-4-nitroaniline264.022.64 g10.0Nucleophile
Ethyl 2-cyano-3-ethoxyacrylate169.181.86 g11.0Electrophile
Acetic Acid, Glacial60.0520 mL-Solvent/Catalyst
Ethanol46.07As needed-Recrystallization
Round-bottom flask (50 mL)-1-Reaction Vessel
Reflux Condenser-1-Equipment
Magnetic Stirrer/Hotplate-1-Equipment
Buchner Funnel & Filter Paper-1 set-Purification
Step-by-Step Synthesis Procedure
  • Vessel Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-4-nitroaniline (2.64 g, 10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by ethyl 2-cyano-3-ethoxyacrylate (1.86 g, 11.0 mmol). Causality Note: Acetic acid serves as a solvent that readily dissolves the reactants and as a mild acid catalyst to facilitate proton transfer steps in the mechanism.

  • Reaction Conditions: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 118 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, a yellow-orange precipitate of the product will form.

  • Cooling: Place the flask in an ice bath for 30 minutes to maximize product crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and any unreacted starting material.

  • Drying: Dry the product under vacuum to yield Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate as a crystalline solid.

Expected Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the vinyl proton (as a singlet), the ethyl ester (a quartet and a triplet), and a broad singlet for the N-H proton.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching, the cyano group (C≡N) around 2220 cm⁻¹, the ester carbonyl (C=O) around 1700 cm⁻¹, and the C=C double bond around 1600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₂H₁₀IN₃O₄, MW = 387.13 g/mol ) should be observed.

Conclusion

The formation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a robust and efficient transformation governed by the principles of vinylogous nucleophilic substitution. The reaction is driven by the highly electrophilic nature of the acrylate component and the nucleophilicity of the substituted aniline. The resulting enaminonitrile is a synthetically powerful intermediate, equipped with multiple functional groups that allow for diverse and complex downstream chemical modifications. This guide provides the fundamental mechanistic understanding and a practical experimental framework for scientists to confidently synthesize and utilize this valuable chemical building block in their research and development endeavors.

References

  • Studies on β-Enaminonitriles: A one-pot Regiospecific Synthesis of Polysubstituted 3,4-Dihydro-2(1H)-Pyridones. (1996). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link: https://www.tandfonline.com/doi/abs/10.1080/00945719608004240]
  • Yin, P., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7826082/]
  • Al-Mousawi, S. M., et al. (2018). Studies of Functionally Substituted Enamines: A New, One-Step Method for the Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives. Synlett. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610196]
  • Gouda, M. A., et al. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/19716183/]
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation. Alfa Chemistry Website. [Link: https://www.alfa-chemistry.
  • Al-Awadi, N. A., et al. (2015). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. ResearchGate. [Link: https://www.researchgate.
  • Bell, M., et al. (2007). Organocatalytic Enantioselective Nucleophilic Vinylic Substitution by α-Substituted-α-Cyanoacetates under Phase-Transfer Conditions. The Journal of Organic Chemistry. [Link: https://www.organic-chemistry.org/abstracts/lit2/097.shtm]
  • Chemistry Learner. (2020). Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner Website. [Link: https://www.chemistrylearner.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). International Journal of ChemTech Research. [Link: https://sphinxsai.com/2022/ch_vol14_no1/1/(11-18)V14N1CT.pdf]
  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969992/]
  • 2-Iodo-4-nitroaniline 97. (n.d.). MilliporeSigma. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/641888]
  • Novel copolymers of vinyl acetate. 3 Ring-substituted ethyl 2-cyano-3. (2019). ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/60c7495a633598e9a2068945]
  • Synthesis of 2-Iodo-4-nitroaniline (12). (n.d.). PrepChem.com. [Link: https://www.prepchem.com/synthesis-of-2-iodo-4-nitroaniline-12]

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Abstract Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic molecule belonging to the enamine and cyanoacrylate classes. Its multifaceted structure, featuring an electron-deficient nitrophenyl rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic molecule belonging to the enamine and cyanoacrylate classes. Its multifaceted structure, featuring an electron-deficient nitrophenyl ring, a bulky iodo-substituent, and a reactive acrylate system, presents a unique analytical challenge. This technical guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous structural elucidation and characterization of this compound. By integrating insights from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we present a holistic analytical workflow. This document is designed not merely as a protocol but as an interpretive guide, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers in quality control, synthesis validation, and further drug development endeavors.

Introduction: The Analytical Imperative

The molecule Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (Molecular Formula: C₁₂H₁₀IN₃O₄, Molecular Weight: 387.13 g/mol ) is a highly functionalized derivative of cyanoacrylate. The cyanoacrylate backbone is renowned for its utility in medical adhesives and advanced polymer systems, while the substituted aminophenyl moiety introduces electronic and steric properties that could be leveraged in medicinal chemistry and materials science.[1][2] Given the potential for this molecule to serve as a key intermediate or active compound, its definitive structural verification is paramount.

The presence of multiple reactive and spectrally active groups—a nitrile, an ester, an alkene, a secondary amine, a nitro group, and an organoiodide—necessitates a multi-pronged analytical approach. No single technique can resolve the complete structural puzzle. This guide details the strategic application of complementary spectroscopic methods to build a self-validating analytical dossier for the target compound.

Molecular Structure and Synthetic Context

A robust characterization begins with a clear understanding of the target structure and its likely synthetic origins. The structure combines a 2-iodo-4-nitroaniline core with an ethyl cyanoacetate-derived fragment.

Caption: Molecular structure of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

Unlike simple cyanoacrylates formed via Knoevenagel condensation with aldehydes, the title compound is likely synthesized through a nucleophilic vinylic substitution reaction. In this proposed pathway, a precursor like ethyl 2-cyano-3-ethoxyacrylate reacts with 2-iodo-4-nitroaniline, where the aniline nitrogen displaces the ethoxy group. Understanding this pathway is critical for anticipating potential side products or unreacted starting materials that could interfere with spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and population of ¹H and ¹³C nuclei.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard, setting its signal to 0.00 ppm.

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at 298 K. Standard acquisition parameters for ¹H NMR (e.g., 32 scans, 16 ppm spectral width) and ¹³C NMR (e.g., 1024 scans, 240 ppm spectral width with proton broadband decoupling) should be employed.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for each proton environment. The choice of DMSO-d₆ as a solvent is strategic; its hydrogen-bond accepting nature helps to sharpen the N-H proton signal, making it more readily identifiable.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~11.0 - 11.5Broad Singlet-1HN-H The enamine proton is deshielded due to intramolecular hydrogen bonding with the cyano or ester group and conjugation. Its chemical shift is highly dependent on solvent and concentration.
~8.70DoubletJ ≈ 2.5 Hz1HAr-H (H-3) This proton is ortho to the nitro group and meta to the iodine, experiencing strong deshielding from the NO₂ group. The small coupling is due to the meta relationship with H-5.
~8.35Singlet-1HVinylic-H This proton is part of a polarized C=C double bond, conjugated with both the cyano and ester groups, placing it significantly downfield.
~8.20Double DoubletJ ≈ 9.0, 2.5 Hz1HAr-H (H-5) This proton is ortho to the iodine and meta to the nitro group. It shows large ortho coupling to H-6 and smaller meta coupling to H-3.
~7.95DoubletJ ≈ 9.0 Hz1HAr-H (H-6) This proton is ortho to the amino group and ortho to H-5, showing a characteristic ortho coupling constant.
~4.30QuartetJ ≈ 7.1 Hz2H-OCH₂- Characteristic signal for the methylene protons of an ethyl ester, coupled to the adjacent methyl group.[3]
~1.35TripletJ ≈ 7.1 Hz3H-CH₃ Characteristic signal for the methyl protons of an ethyl ester, coupled to the adjacent methylene group.[3]
Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is essential for confirming the carbon skeleton of the molecule. It should display 12 distinct signals, corresponding to the 12 unique carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum.[4]
~155Vinylic C-NH The carbon atom bonded to the nitrogen is significantly deshielded due to the electronegativity of N and conjugation.
~148Ar C-NO₂ The carbon directly attached to the electron-withdrawing nitro group is strongly deshielded.
~142Ar C-NH The carbon attached to the enamine nitrogen.
~135Ar C-H (C-3) Aromatic CH carbon ortho to the nitro group.
~128Ar C-H (C-5) Aromatic CH carbon.
~120Ar C-H (C-6) Aromatic CH carbon.
~118C≡N (Nitrile)Nitrile carbons have a characteristic chemical shift in this region.[5]
~95Ar C-I The ipso-carbon attached to iodine is shielded due to the "heavy atom effect".
~75Vinylic C-CN The carbon attached to the cyano and ester groups is relatively shielded compared to its vinylic partner.
~62-OCH₂- The methylene carbon of the ethyl ester.
~14-CH₃ The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" that confirms the presence of key structural motifs.

Experimental Protocol: FT-IR
  • Sample Preparation: The spectrum can be acquired using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum will be rich with information, corroborating the functional groups identified by NMR.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3350 - 3250N-H StretchSecondary Amine (Enamine)Medium, Broad
~3100 - 3000C-H StretchAromatic & VinylicMedium
~2980 - 2850C-H StretchAliphatic (Ethyl group)Medium
~2225C≡N StretchNitrile (Cyano)Strong, Sharp[3][6]
~1710C=O Stretchα,β-Unsaturated EsterStrong, Sharp[3][6]
~1610C=C StretchAlkene (conjugated)Medium-Strong
~1580 & ~1475C=C StretchAromatic RingMedium
~1520 & ~1340N=O Asymmetric & Symmetric StretchNitro GroupVery Strong
~1250C-O StretchEsterStrong
~850C-H Out-of-plane BendSubstituted AromaticStrong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure.

Experimental Protocol: MS
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode (ESI+) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Expected Mass Spectrum Analysis
  • Molecular Ion: The primary peak of interest will be the protonated molecule, [M+H]⁺, at an m/z of 388.98 . High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₂H₁₁IN₃O₄⁺.

  • Fragmentation Pathway: The molecule is expected to fragment in a predictable manner under MS/MS conditions. This fragmentation provides a roadmap of the molecule's connectivity.

M [M+H]⁺ m/z = 388 F1 m/z = 343 (-C₂H₅O) M->F1 - 45 Da F3 m/z = 342 (-NO₂) M->F3 - 46 Da F4 m/z = 261 (-I) M->F4 - 127 Da F2 m/z = 315 (-COOC₂H₅) F1->F2 - 28 Da (-CO)

Caption: Predicted ESI-MS fragmentation pathway for the target compound.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated π-systems.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Acquisition: Record the absorption spectrum from approximately 200 to 600 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Expected Spectrum Analysis

The molecule possesses an extensive system of conjugation, encompassing the nitrophenyl ring, the amino group, and the cyano-substituted double bond. This is expected to give rise to intense absorption bands.

  • π → π* Transitions: Strong absorptions are predicted in the 250-280 nm range, corresponding to the phenyl and acrylate systems.

  • Intramolecular Charge Transfer (ICT): A broad and intense absorption band is expected at a longer wavelength, likely in the 350-420 nm range. This band arises from the charge transfer from the electron-donating amino group to the electron-withdrawing nitro and cyanoacrylate moieties, a characteristic of "push-pull" systems.[7] The exact λ_max is sensitive to solvent polarity.

Integrated Analytical Workflow: A Self-Validating Approach

The true power of this characterization lies not in any single technique, but in their synergistic integration. Each piece of data validates the others, leading to an irrefutable structural assignment.

cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (ESI-TOF) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS->NMR Provides: Molecular Formula Confirms: Mass of Fragments IR FT-IR (ATR) IR->NMR Provides: Functional Groups (C=O, C≡N, N-H, NO₂) Final Confirmed Structure: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate NMR->Final Defines: Atom Connectivity & Stereochemistry UV UV-Vis Spectroscopy UV->Final Confirms: Conjugated π-System

Caption: Integrated workflow for spectroscopic characterization.

This workflow ensures trustworthiness. For instance, the molecular formula from HRMS sets the stage. FT-IR quickly confirms the expected functional groups (nitrile, ester, nitro). Finally, 1D and 2D NMR experiments definitively piece the puzzle together, assigning every proton and carbon to its specific location within the framework established by MS and IR.

Conclusion

The spectroscopic characterization of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a case study in the power of a multi-technique analytical approach. Through the strategic combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, a complete and unambiguous structural profile can be established. The predicted data and interpretive rationale provided in this guide serve as a robust framework for scientists engaged in the synthesis, purification, and application of this and structurally related compounds, ensuring the highest standards of scientific integrity and accelerating the pace of research and development.

References

  • Reddy, L. H., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Available at: [Link]

  • Al-Malaika, S., et al. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available at: [Link]

  • RSC Publishing (n.d.). Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification. Royal Society of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoe. The Royal Society of Chemistry. Available at: [Link]

  • Chen, Y., et al. (2012). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E. Available at: [Link]

  • PubChem (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Contents. The Royal Society of Chemistry. Available at: [Link]

  • Reddy, L. H., et al. (n.d.). Supplementary Information. Journal of the Mexican Chemical Society. Available at: [Link]

  • Parra-Carrasco, J., et al. (2019). Oral Applications of Cyanoacrylate Adhesives: A Literature Review. PMC. Available at: [Link]

  • de Almeida, G. S., et al. (2024). Cyanoacrylate Adhesives for Cutaneous Wound Closure. MDPI. Available at: [Link]

  • Dentasys (2007). Cyanoacrylate Adhesives in Surgical Applications. Dentasys. Available at: [Link]

  • Crysdot LLC (n.d.). Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. Crysdot LLC. Available at: [Link]

  • Chemistry LibreTexts (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • SIELC Technologies (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. Available at: [Link]

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest search, specific, publicly available crystallographic data for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate could not...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, specific, publicly available crystallographic data for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate could not be located in the primary crystallographic databases. To provide a comprehensive and illustrative technical guide that adheres to the core requirements of this request, this document will utilize the detailed crystallographic data of a closely related and structurally significant analog, (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate . This analog provides an excellent framework for understanding the synthesis, data collection, and structural analysis pertinent to this class of compounds.

Introduction

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and its derivatives are of significant interest in medicinal chemistry and materials science. Their molecular framework, characterized by an electron-donating amino group and electron-withdrawing cyano and nitro groups, facilitates intramolecular charge transfer, a property that can be exploited in the design of novel therapeutics and functional materials. A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships and for the rational design of new compounds with enhanced properties. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this detailed structural information.[1][2] This guide provides an in-depth overview of the crystallographic analysis of this class of compounds, using (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate as a case study.

I. Synthesis and Crystallization

The synthesis of ethyl 2-cyanoacrylates is typically achieved through a Knoevenagel condensation reaction.[3][4] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate.

A. Synthetic Pathway

The synthesis of the title compound and its analogs generally follows the pathway illustrated below. The reaction of a substituted phenylamine with ethyl 2-cyano-3-ethoxyacrylate, or a similar precursor, yields the desired product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Iodo-4-nitroaniline 2-Iodo-4-nitroaniline Product Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate 2-Iodo-4-nitroaniline->Product Ethyl_cyanoacetate Ethyl Cyanoacetate Ethyl_cyanoacetate->Product Catalyst Base Catalyst (e.g., Piperidine, Ammonium Acetate) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Reflux Heat->Product

Caption: Generalized synthetic scheme for the Knoevenagel condensation.

B. Experimental Protocol: Synthesis of (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate

The following protocol is adapted from the synthesis of a related compound and is representative of the general procedure.[5]

  • Reactant Mixture: In a round-bottom flask, combine 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 g), ethyl cyanoacetate (0.9 g), and a catalytic amount of ammonium acetate (0.15 g) in ethanol (10 ml).

  • Reflux: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain high-quality single crystals suitable for X-ray diffraction.

II. Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal arrangement of atoms in a crystalline solid, including unit cell dimensions, bond lengths, and bond angles.[2]

A. Data Collection and Processing

The following table summarizes the crystallographic data for the representative compound, (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.[6]

ParameterValue
Empirical Formula C₁₂H₁₀N₂O₆
Molecular Weight 278.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 24.983(9) Å, b = 13.485(5) Å, c = 7.312(3) Å
α = 90°, β = 105.911(4)°, γ = 90°
Volume 2369.0(16) ų
Z 8
Temperature 93 K
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 9288
Independent Reflections 2714
R(int) 0.042
Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.118
B. Experimental Workflow for SCXRD

G Crystal_Selection Crystal Selection & Mounting Diffractometer Mounting on Diffractometer Crystal_Selection->Diffractometer Data_Collection X-ray Data Collection Diffractometer->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Generation Validation->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 93 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.[6]

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.[7]

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method to minimize the difference between the observed and calculated structure factors.[7]

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

III. Structural Insights and Interpretation

The crystal structure of (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate reveals several key features that are likely to be conserved in related molecules, including the title compound.

A. Molecular Conformation

The molecule is nearly planar, which facilitates π-conjugation across the acrylate backbone and the phenyl ring. This planarity is crucial for its electronic properties. In the case of the representative compound, the phenyl ring and the acrylate moiety are almost coplanar.[6]

B. Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. In the representative structure, strong O-H···O hydrogen bonds and weaker C-H···N contacts link the molecules into ribbons.[6] Understanding these interactions is critical for predicting the solid-state properties of the material and for designing crystal engineering strategies.

G Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B O-H···O Hydrogen Bond Molecule_C Molecule C Molecule_A->Molecule_C π-π Stacking Molecule_B->Molecule_C C-H···N Interaction

Caption: Schematic of intermolecular interactions in the crystal lattice.

IV. Conclusion and Future Directions

The crystallographic analysis of ethyl 2-cyanoacrylates provides invaluable insights into their molecular structure and solid-state organization. This information is fundamental for understanding their chemical and physical properties and for the development of new applications in drug discovery and materials science. While the specific crystallographic data for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate remains to be reported, the analysis of its close analogs provides a robust framework for predicting its structural features. Future work should focus on obtaining single crystals of the title compound to elucidate its precise three-dimensional structure and to explore the influence of the iodo and nitro substituents on its crystal packing and intermolecular interactions.

References

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC. (n.d.). Retrieved from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). Retrieved from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • Crystallography Analysis - Intertek. (n.d.). Retrieved from [Link]

  • Synthesis of Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. (n.d.). Retrieved from [Link]

  • Crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (n.d.). Retrieved from [Link]

  • Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. (n.d.). Retrieved from [Link]

  • X-ray diffraction using focused-ion-beam-prepared single crystals - PMC. (n.d.). Retrieved from [Link]

  • Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate - Crysdot LLC. (n.d.). Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the predicted thermodynamic stability of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, a molecule of interest in drug discovery and development. While specific experimental data for this compound is not publicly available, this document synthesizes information on the known stabilities of its constituent functional groups—a substituted enamine, a cyanoacrylate, an iodinated aromatic ring, and a nitroaromatic system—to forecast its stability profile. Furthermore, a detailed experimental framework for a forced degradation study is presented, offering a robust methodology to empirically determine its degradation pathways and intrinsic stability. This whitepaper is intended to serve as a foundational resource for researchers initiating stability studies on this molecule or structurally related compounds.

Introduction: The Imperative of Stability Assessment

In the landscape of pharmaceutical development, the characterization of a drug candidate's stability is a cornerstone of its progression from the laboratory to clinical application.[1][2] Forced degradation studies, or stress testing, are indispensable in this process.[1][3][4] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] The insights gained are crucial for developing and validating stability-indicating analytical methods, understanding the molecule's intrinsic stability, and informing decisions on formulation, packaging, and storage conditions.[1][3][4]

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic molecule featuring several functional groups that are known to be susceptible to degradation under various environmental stimuli. A thorough understanding of its stability profile is therefore paramount for its potential development as a therapeutic agent.

Theoretical Assessment of Stability: A Functional Group Approach

The thermodynamic stability of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can be predicted by dissecting the molecule into its key functional moieties and considering their known chemical reactivities.

The Enamine Linkage: A Locus of Hydrolytic Instability

The ((2-iodo-4-nitrophenyl)amino)acrylate portion of the molecule constitutes a substituted enamine. Enamines are known to be susceptible to hydrolysis, particularly under acidic conditions, reverting to their constituent amine and carbonyl compounds.[5][6] The general mechanism involves protonation of the enamine at the alpha-carbon, followed by the addition of water to the resulting iminium ion and subsequent collapse to the products.[5]

The rate of hydrolysis can be influenced by the electronic nature of the substituents.[7] While detailed kinetic studies on this specific molecule are lacking, it is reasonable to hypothesize that both acid- and base-catalyzed hydrolysis will be significant degradation pathways.

The Cyanoacrylate Moiety: Susceptibility to Hydrolysis and Nucleophilic Attack

The ethyl 2-cyanoacrylate functionality is another potential site of instability. Cyanoacrylates are known to undergo hydrolytic degradation.[8][9] This process can lead to the scission of the ester bond, yielding the corresponding carboxylic acid, and potentially further degradation of the cyano-substituted backbone. Studies on poly(alkyl cyanoacrylates) have shown that degradation can produce formaldehyde and an alkyl cyanoacetate.[8][10]

The Iodinated Nitrophenyl Group: Photolytic and Thermal Concerns

The aromatic ring of the molecule is substituted with both an iodine atom and a nitro group, each contributing to potential instability.

  • Photostability: Aromatic iodo compounds can be susceptible to photolysis, where the carbon-iodine bond is cleaved upon exposure to UV light.[11] This can lead to the formation of radical species and subsequent degradation products. The presence of other functional groups on the ring can influence the rate and products of this photodegradation.[12][13]

  • Thermal Stability: Aromatic nitro compounds are known for their energetic nature and potential for thermal decomposition.[14][15][16][17] The presence of the nitro group can significantly lower the decomposition temperature of the molecule.[16][17] Thermal analysis is crucial to determine the onset temperature of decomposition and to ensure safe handling and storage.[14][15]

The interplay of these functional groups suggests a complex degradation profile for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. A systematic experimental investigation is therefore essential.

Predicted Degradation Pathways

Based on the analysis of the functional groups, the following degradation pathways are predicted under forced degradation conditions:

G cluster_0 Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate cluster_1 Degradation Pathways cluster_2 Predicted Degradation Products A Parent Molecule B Hydrolysis (Acid/Base) A->B C Photolysis (UV/Vis) A->C D Thermal Degradation A->D E Oxidation A->E F 2-Iodo-4-nitroaniline B->F G Ethyl 2-cyano-3-oxopropanoate B->G H De-iodinated Analogues C->H I Products of Nitro Group Reduction/Decomposition D->I J Oxidized Derivatives E->J

Caption: Predicted degradation pathways for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

Experimental Design: A Forced Degradation Study

A forced degradation study should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][18] The goal is to achieve a target degradation of approximately 10-20% to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[2]

Development of a Stability-Indicating Analytical Method

Prior to initiating the forced degradation study, a stability-indicating analytical method must be developed and validated.[4][19] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[20][21] The method must be capable of separating the parent compound from all potential degradation products and from any components of the placebo or formulation.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study:

G cluster_0 Phase 1: Preparation & Method Development cluster_2 Phase 2: Application of Stress Conditions cluster_3 Phase 3: Analysis & Characterization A Develop & Validate Stability-Indicating HPLC Method B Prepare Solutions of API (e.g., in Acetonitrile/Water) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (e.g., H2O2) B->D E Thermal Stress (Solid & Solution) B->E F Photolytic Stress (UV & Visible Light) B->F G Analyze Samples by HPLC-UV at Various Time Points C->G D->G E->G F->G H Quantify Parent Compound & Degradation Products G->H I Characterize Major Degradants (LC-MS, NMR) H->I J Establish Degradation Pathways I->J

Sources

Foundational

Synthesis Pathways and Mechanistic Insights for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate: A Key Intermediate in Quinolone Scaffold Assembly

Executive Summary The development of novel quinolone-based therapeutics—ranging from broad-spectrum antibiotics to targeted antimalarial agents—relies heavily on the efficient assembly of the 4-quinolone core. A critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel quinolone-based therapeutics—ranging from broad-spectrum antibiotics to targeted antimalarial agents—relies heavily on the efficient assembly of the 4-quinolone core. A critical intermediate in this synthetic pipeline is Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (CAS: 954118-34-4) [1]. This whitepaper provides an in-depth technical evaluation of the synthesis pathways for this specific intermediate, focusing on the condensation reaction between 2-iodo-4-nitroaniline and ethyl (ethoxymethylene)cyanoacetate. By analyzing the mechanistic causality, experimental protocols, and downstream applications via the Gould-Jacobs reaction[2], this guide serves as a comprehensive resource for synthetic chemists and drug development professionals.

Retrosynthetic Analysis and Pathway Design

The synthesis of the 4-quinolone scaffold is classically achieved via the Gould-Jacobs reaction [3], a highly robust thermal cyclization methodology. The retrosynthetic disconnection of the target quinolone (specifically, 8-iodo-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) reveals the title compound, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, as the immediate acyclic precursor[4].

This intermediate is synthesized via a bimolecular condensation:

  • Nucleophile: 2-Iodo-4-nitroaniline. The primary amine acts as the nucleophilic center. The presence of the strongly electron-withdrawing para-nitro group and the bulky ortho-iodo group significantly reduces the nucleophilicity of the amine, necessitating elevated temperatures or specific solvent systems to drive the reaction.

  • Electrophile: Ethyl (ethoxymethylene)cyanoacetate. This reagent acts as a highly electrophilic Michael acceptor[5]. The ethoxy group serves as an excellent leaving group, while the cyano and ester groups provide the necessary electron-withdrawing activation to facilitate the initial nucleophilic attack.

Workflow A 2-Iodo-4-nitroaniline (Nucleophile) C Condensation Reaction (Toluene, Reflux, -EtOH) A->C B Ethyl (ethoxymethylene)cyanoacetate (Electrophile) B->C D Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (Target Intermediate) C->D Addition-Elimination E Thermal Cyclization (Dowtherm A, 240°C) D->E Gould-Jacobs F 8-Iodo-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Quinolone Scaffold) E->F Intramolecular Acylation

Figure 1: Overall synthetic workflow from primary precursors to the quinolone scaffold.

Mechanistic Evaluation of the Condensation Step

The formation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate proceeds via a classic nucleophilic addition-elimination mechanism [3]. Understanding the causality of each step is critical for optimizing yields, especially given the steric hindrance of the ortho-iodo substitution.

  • Nucleophilic Attack: The lone pair on the nitrogen of 2-iodo-4-nitroaniline attacks the highly electrophilic methine carbon of ethyl (ethoxymethylene)cyanoacetate.

  • Tetrahedral Intermediate Formation: This attack generates a zwitterionic tetrahedral intermediate. The negative charge is stabilized by resonance delocalization into the adjacent cyano and ester carbonyl groups.

  • Proton Transfer: An intramolecular (or solvent-mediated) proton shift occurs from the positively charged amine nitrogen to the oxygen of the ethoxy group, converting it into a better leaving group (ethanol).

  • Elimination: The lone pair from the amine nitrogen pushes down, expelling the ethanol molecule and restoring the conjugated double bond, yielding the highly stable, conjugated enamine product.

Causality in Experimental Design: The elimination of ethanol is an equilibrium-driven process. To push the reaction to completion according to Le Chatelier's principle, the reaction is typically performed in a solvent like toluene under Dean-Stark conditions, allowing for the continuous azeotropic removal of ethanol.

Mechanism N1 Step 1: Nucleophilic Attack Amine attacks ethoxymethylene carbon N2 Step 2: Tetrahedral Intermediate Formation of zwitterionic species N1->N2 N3 Step 3: Proton Transfer Shift of proton from N to O (ethoxy) N2->N3 N4 Step 4: Elimination Expulsion of Ethanol N3->N4 N5 Final Product Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate N4->N5

Figure 2: Step-by-step addition-elimination mechanism for the synthesis of the acrylate intermediate.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. In-process controls (IPCs) are integrated to confirm reaction progression without relying solely on terminal yields.

Materials Required:
  • 2-Iodo-4-nitroaniline (1.0 equiv, ~10 mmol)

  • Ethyl (ethoxymethylene)cyanoacetate (1.1 equiv, ~11 mmol)[5]

  • Anhydrous Toluene (50 mL)

  • Dean-Stark apparatus

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-iodo-4-nitroaniline (2.64 g, 10 mmol) in 50 mL of anhydrous toluene.

  • Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.86 g, 11 mmol) to the suspension in one portion. Rationale: A slight excess of the electrophile compensates for any hydrolytic degradation caused by trace ambient moisture.

  • Reflux & Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 115°C (reflux). The reaction mixture will transition from a suspension to a homogeneous solution as the temperature rises.

  • In-Process Control (TLC): After 2 hours, sample the reaction. Run a TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The starting aniline (usually yellow, highly UV active) should be consumed, replaced by a new, lower-Rf spot corresponding to the highly conjugated acrylate product.

  • Equilibrium Shift: Continue refluxing for a total of 4-6 hours until the theoretical volume of ethanol (~0.6 mL) is collected in the Dean-Stark trap, confirming the completion of the elimination step.

  • Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, will typically precipitate as a crystalline solid due to its rigid, planar structure and strong intermolecular hydrogen bonding.

  • Purification: Filter the precipitate under vacuum, wash with cold hexanes (2 x 10 mL) to remove residual toluene and unreacted electrophile, and dry under high vacuum.

Quantitative Data & Yield Optimization

The choice of solvent and temperature drastically impacts the yield of the condensation step. The table below summarizes comparative data based on standard methodologies for synthesizing anilinomethylene malonates and cyanoacetates[4].

Solvent SystemTemperature (°C)Reaction Time (h)Ethanol Removal MethodIsolated Yield (%)Purity (HPLC)
Ethanol (Absolute)78 (Reflux)12.0None (Equilibrium limited)45 - 55%>90%
Toluene115 (Reflux)5.0Dean-Stark Trap85 - 92%>98%
Neat (Solvent-free)1301.5Open vessel / Vacuum70 - 75%~85% (Charring)
Microwave (EtOH)1200.5Sealed Vessel80 - 88%>95%

Table 1: Optimization of reaction conditions for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

Downstream Application: The Gould-Jacobs Cyclization

Once synthesized and purified, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is subjected to thermal cyclization to form the quinolone core[2].

The Cyclization Protocol: The intermediate is dissolved in a high-boiling solvent, typically Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether), and heated to approximately 240–250°C[3].

  • Causality: The extreme temperature is required to overcome the high activation energy of the electrocyclization process. The reaction proceeds via a ketene intermediate (formed by the loss of ethanol from the ester group), which undergoes intramolecular electrophilic aromatic substitution onto the ortho-position of the iodinated aromatic ring[4].

  • Result: This yields 8-iodo-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The presence of the cyano group at the 3-position is highly advantageous for downstream functionalization, as it can be readily hydrolyzed to a carboxylic acid—a ubiquitous pharmacophore in fluoroquinolone antibiotics.

References

  • National Institutes of Health (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from[Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This enaminonitrile is a valuable and versatile precursor for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This enaminonitrile is a valuable and versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and pyrimidines, which are significant scaffolds in medicinal chemistry and drug development.[1][2][3] The described methodology focuses on achieving a high yield through a robust and reproducible process, beginning with the efficient iodination of 4-nitroaniline to produce the key starting material, 2-iodo-4-nitroaniline. The subsequent condensation reaction with ethyl cyanoacetate is detailed, emphasizing the rationale behind procedural choices to ensure optimal outcomes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction and Scientific Background

Enaminonitriles are a class of organic compounds characterized by an amine group and a cyano group attached to a carbon-carbon double bond. Their unique electronic and structural features make them highly reactive and versatile building blocks in organic synthesis.[4][5] The title compound, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, incorporates several key functionalities: an electron-deficient aromatic ring due to the nitro group, a reactive iodine atom suitable for cross-coupling reactions, and the enaminonitrile moiety poised for cyclization reactions.

The synthesis strategy is a two-step process:

  • Iodination of 4-nitroaniline: Introduction of an iodine atom ortho to the amino group.

  • Condensation Reaction: Formation of the enamine via reaction of 2-iodo-4-nitroaniline with ethyl cyanoacetate.

This protocol is designed to be self-validating, incorporating clear steps for reaction monitoring, purification, and comprehensive product characterization to confirm structural integrity and purity.

Reaction Scheme and Mechanism

The overall synthesis proceeds as follows:

Step 1: Synthesis of 2-Iodo-4-nitroaniline Reaction scheme for the synthesis of 2-iodo-4-nitroaniline from 4-nitroaniline using N-iodosuccinimide (NIS).

Step 2: Synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate Reaction scheme for the condensation of 2-iodo-4-nitroaniline with ethyl cyanoacetate to form the target enaminonitrile.

Mechanistic Insights: The Knoevenagel-type Condensation

The core of this synthesis is the formation of the enamine in Step 2. This reaction proceeds via a mechanism analogous to the Knoevenagel condensation.[6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-iodo-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl cyanoacetate.

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: A series of proton transfers occurs, followed by the elimination of a water molecule. The reaction is driven to completion by the formation of a stable, conjugated π-system in the final enaminonitrile product. Heating the reaction mixture provides the necessary activation energy and helps to remove the water byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Step cluster_product Product Formation R1 2-Iodo-4-nitroaniline INT Nucleophilic Attack (Amine on Carbonyl) R1->INT Nucleophile R2 Ethyl Cyanoacetate R2->INT Electrophile P1 Tetrahedral Intermediate INT->P1 P2 Elimination of H₂O P1->P2 P3 Final Product (Enaminonitrile) P2->P3

Caption: Knoevenagel-type condensation mechanism.

Materials and Equipment

Reagents and Materials
ReagentCAS No.Molecular Weight ( g/mol )SupplierNotes
4-Nitroaniline100-01-6138.12Sigma-Aldrich
N-Iodosuccinimide (NIS)516-12-1224.98Sigma-AldrichLight-sensitive, store in a dark container.
Acetonitrile (CH₃CN)75-05-841.05Fisher ScientificAnhydrous grade recommended.
Ethyl Cyanoacetate105-56-6113.12Sigma-AldrichLachrymator, handle with care.[8]
Ethanol (EtOH)64-17-546.07Fisher ScientificAbsolute (200 proof).
Ethyl Acetate (EtOAc)141-78-688.11VWRFor extraction and chromatography.
Hexanes110-54-386.18VWRFor chromatography.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11Sigma-AldrichFor workup.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Sigma-AldrichAnhydrous, for drying.
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Experimental Protocols

Experimental_Workflow Start Start Step1 Protocol 1: Synthesize 2-Iodo-4-nitroaniline Start->Step1 Workup1 Aqueous Workup & Purification Step1->Workup1 Char1 Characterize Intermediate Workup1->Char1 Step2 Protocol 2: Synthesize Target Enaminonitrile Char1->Step2 Workup2 Precipitation & Filtration Step2->Workup2 Char2 Characterize Final Product Workup2->Char2 End End Char2->End

Caption: Overall experimental synthesis workflow.

Protocol 1: Synthesis of 2-Iodo-4-nitroaniline

This procedure is adapted from a high-yield method using N-iodosuccinimide.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (5.0 g, 36.2 mmol) in 50 mL of acetonitrile. Stir at room temperature until all solid has dissolved.

  • Reagent Addition: To the solution, add N-iodosuccinimide (NIS) (9.05 g, 40.2 mmol, 1.1 eq.) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.

    • Expert Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot will be less polar than the starting 4-nitroaniline.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 100 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining iodine) and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellow-orange solid. While often pure enough for the next step, it can be further purified by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield a bright yellow solid.

    • Expected Yield: 90-96%.[9]

    • Melting Point: 105-109 °C.

Protocol 2: Synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodo-4-nitroaniline (5.0 g, 18.9 mmol) and ethyl cyanoacetate (2.35 g, 20.8 mmol, 1.1 eq.).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. The starting material may not fully dissolve at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The solids will dissolve as the reaction heats up, and the product will begin to precipitate out of the solution as a yellow solid as the reaction progresses.

    • Expert Tip: Allow the reaction to reflux for 4-6 hours. Monitor the disappearance of the starting aniline by TLC (3:1 Hexanes:EtOAc). The product is significantly less polar.

  • Isolation:

    • After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the yellow solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) to remove any unreacted ethyl cyanoacetate and other impurities.

  • Drying: Dry the product under vacuum to a constant weight. The product is typically obtained in high purity without the need for further chromatographic purification.

    • Expected Yield: >90%.

Product Characterization and Validation

To ensure the integrity of the synthesized Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, the following characterization is recommended:

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to the ethyl group (triplet ~1.3 ppm, quartet ~4.2 ppm), aromatic protons (doublets and doublet of doublets between 7.0-8.5 ppm), a singlet for the vinyl proton (~8.5 ppm), and a broad singlet for the N-H proton (~10-11 ppm, may exchange with D₂O).[10]
¹³C NMR (100 MHz, DMSO-d₆): Signals for the ethyl group carbons, aromatic carbons (including the C-I and C-NO₂), the nitrile carbon (~117 ppm), ester carbonyl carbon (~165 ppm), and the two vinyl carbons.[11][10]
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3300-3400), C≡N stretching (~2220), C=O stretching (~1680-1700), C=C stretching (~1600), and asymmetric/symmetric NO₂ stretching (~1530 and ~1340).[12][13]
Mass Spec. (ESI+): Calculated m/z for C₁₁H₉IN₂O₄ [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[12]
Melting Point A sharp melting point indicates high purity.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14]

  • N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Ethyl Cyanoacetate: Is harmful if swallowed, inhaled, or in contact with skin. It is a lachrymator (causes tearing). Handle with extreme care.[8][15]

  • Solvents: Acetonitrile, ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete reaction.Ensure NIS is fresh. Check reaction progress carefully with TLC before workup.
Loss of product during workup.Be careful not to be too aggressive during the aqueous wash steps. Ensure pH is not basic.
Reaction stalls in Protocol 2 Insufficient heat.Ensure the reaction mixture is at a full, steady reflux.
Water present in reagents/solvent.Use anhydrous ethanol for best results.
Product is oily/impure Incomplete reaction.Increase reflux time. Monitor with TLC until starting material is consumed.
Insufficient washing.Ensure the product is washed thoroughly with cold ethanol on the filter to remove soluble impurities. Recrystallize from ethanol if necessary.

References

  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Scientific & Academic Publishing. [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. [Link]

  • Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

  • Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. [Link]

  • Heterocyclic Synthesis via Enaminonitriles: an Efficient, One Step Synthesis of Some Novel Azolo[1,5-α]Pyrimidine... Taylor & Francis Online. [Link]

  • Heterocyclic Synthesis via Enaminonitriles: A Convenient Route to Some New Pyrazole, Isoxazole, Pyrimidine... RSC Publishing. [Link]

  • Ethyl cyanoacetate - ECHA. European Chemicals Agency. [Link]

  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate... European Journal of Chemistry. [Link]

  • Ethyl Cyanoacetate Hazard Summary. New Jersey Department of Health. [Link]

  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation... PubMed. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates... Journal of the Mexican Chemical Society. [Link]

  • A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. SciSpace. [Link]

  • Knoevenagel Condensation in the Heterogeneous Phase Using A1P04-A1203. pubs.acs.org. [Link]

  • Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies... World Journal of Pharmaceutical Research. [Link]

  • Triethylamine: Versatile Catalyst in Chemistry. PatSnap. [Link]

  • 2-Iodo-4-nitroaniline CAS 6293-83-0. LookChem. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society. [Link]

  • Catalytic Properties of the Pd/C - Triethylamine System. ResearchGate. [Link]

  • Triethylamine. Wikipedia. [Link]

  • 1H and13C NMR Spectroscopic Characterization of Poly(amide-enaminonitriles). ResearchGate. [Link]

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. PubMed Central. [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. scripts.iucr.org. [Link]

  • Synthesis of Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. PrepChem.com. [Link]

  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. chem.ucla.edu. [Link]

  • IR and NMR spectroscopy. Slideshare. [Link]

  • Integration of NMR Spectroscopy in an Analytical Workflow... PubMed Central. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cyclization of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the synthesis of highly functionalized indole sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the synthesis of highly functionalized indole scaffolds via an intramolecular Heck-type cyclization.

Mechanistic Insights & Causality

The transformation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate into Ethyl 3-cyano-5-nitro-1H-indole-2-carboxylate is a powerful application of the Sakamoto indole synthesis [1]. As a privileged scaffold in medicinal chemistry, the resulting 2,3-disubstituted indole is a critical intermediate for numerous small molecule kinase inhibitors [3].

To master this protocol, one must understand the causality behind the catalytic cycle:

  • Oxidative Addition: The reaction initiates with the reduction of the Pd(II) precatalyst to an active Pd(0) species. Pd(0) inserts into the C(aryl)−I bond. The presence of the strongly electron-withdrawing nitro group at the para position (relative to the amine) depletes electron density from the aryl ring, significantly accelerating this oxidative addition step.

  • Intramolecular Carbopalladation: The resulting Aryl-Pd(II)-I complex coordinates to the adjacent enamine double bond. Driven by the polarization of the push-pull enamine system and the geometric constraints of the tether, a highly regioselective 5-endo-trig cyclization occurs at the β -carbon (bearing the cyano and ester groups). This chemoselectivity is strictly controlled by the steric profile of the palladium ligands [2].

  • Base-Promoted Elimination: The cyclization yields a palladium-bound indoline intermediate. A mild inorganic base ( K2​CO3​ ) facilitates the elimination of HI , regenerating the Pd(0) catalyst and driving the tautomerization to the thermodynamically stable, fully aromatic 1H -indole core.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Aryl-Pd(II)-I Complex] Pd0->OxAdd + SM SM Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (Starting Material) SM->OxAdd Insert Intramolecular Carbopalladation (5-Membered Ring Formation) OxAdd->Insert Elim Base-Promoted Elimination (- HI) Insert->Elim Elim->Pd0 Regeneration Prod Ethyl 3-cyano-5-nitro-1H-indole-2-carboxylate (Product) Elim->Prod Base Base (K2CO3) Base->Elim Neutralizes HI

Figure 1: Palladium-catalyzed intramolecular Heck-type catalytic cycle for indole synthesis.

Experimental Protocol: A Self-Validating System

This methodology is designed as a self-validating system . Visual cues and strict In-Process Controls (IPCs) ensure that each step of the catalytic cycle is functioning as intended.

Reagents & Materials
  • Substrate: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (1.0 equiv, 10 mmol, 3.87 g)

  • Catalyst: PdCl2​(PPh3​)2​ (0.05 equiv, 5 mol%, 350 mg)

  • Base: Anhydrous K2​CO3​ (2.0 equiv, 20 mmol, 2.76 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the substrate, PdCl2​(PPh3​)2​ , and finely powdered K2​CO3​ . Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species and the phosphine ligands.

  • Solvent Addition & Initiation: Introduce anhydrous DMF (40 mL) via syringe. The initial mixture will appear as a heterogeneous yellow/orange suspension.

    • Causality: DMF is chosen because its high polarity stabilizes the transition state during the oxidative addition of the C-I bond.

  • Catalytic Cyclization: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously.

    • Self-Validation (Visual): Within 15-30 minutes, the suspension will transition into a homogeneous dark brown/black solution. This color change is the definitive visual cue that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species and turnover has commenced.

  • In-Process Control (IPC): After 4 hours, sample 50 μ L of the reaction mixture, dilute with MeCN, and analyze via LC-MS.

    • Self-Validation (Analytical): The reaction is deemed complete when the substrate peak ( m/z 387, [M−H]− ) is fully depleted, and the product peak ( m/z 258, [M−H]− ) dominates the chromatogram. The absence of an m/z 260 intermediate confirms that the base-promoted aromatization is highly efficient.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (150 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with distilled water (3 x 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 60:40) to afford the pure indole as a yellow-tan solid.

Workflow A 1. Reagent Setup Argon Atmosphere B 2. Cyclization PdCl2(PPh3)2, K2CO3 DMF, 90°C, 4-6h A->B C 3. IPC Monitoring LC-MS (m/z 258) TLC (Hex/EtOAc) B->C D 4. Workup & Extraction EtOAc / H2O C->D E 5. Purification Flash Chromatography D->E

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the indole product.

Reaction Optimization & Quantitative Data

The choice of catalyst and base profoundly impacts the chemoselectivity and overall yield. Stronger bases (like NaOH or KOtBu ) lead to the hydrolysis of the ester and cyano groups, while ligand-free palladium often results in rapid catalyst aggregation (palladium black precipitation) before the reaction reaches completion [2].

Table 1: Optimization of Cyclization Conditions

EntryPalladium Catalyst (5 mol%)Base (2.0 equiv)SolventTemp (°C)Isolated Yield (%)Observation / Causality
1 Pd(OAc)2​ K2​CO3​ DMF9045%Rapid Pd black formation due to lack of stabilizing ligands.
2 PdCl2​(PPh3​)2​ K2​CO3​ DMF 90 88% Optimal. PPh3​ stabilizes Pd(0); K2​CO3​ prevents hydrolysis.
3 PdCl2​(PPh3​)2​ Et3​N DMF9072%Slower reaction rate; incomplete conversion after 6 hours.
4 Pd(PPh3​)4​ K2​CO3​ Toluene10035%Poor solubility of the base and substrate in non-polar solvent.
5 PdCl2​(PPh3​)2​ NaOH DMF90< 10%Complete degradation/hydrolysis of the cyanoacetate moiety.

Analytical Characterization

To ensure the structural integrity of the synthesized Ethyl 3-cyano-5-nitro-1H-indole-2-carboxylate , verify the product against the following expected analytical benchmarks:

  • Appearance: Yellow to tan crystalline solid.

  • LC-MS (ESI): Calculated for C12​H9​N3​O4​ : 259.06. Found: m/z 258.1 [M−H]− .

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 13.52 (br s, 1H, Indole NH ) (Confirms successful aromatization)

    • δ 8.65 (d, J = 2.2 Hz, 1H, Ar-H C4) (Deshielded by adjacent NO2​ and cyano groups)

    • δ 8.21 (dd, J = 9.1, 2.2 Hz, 1H, Ar-H C6)

    • δ 7.74 (d, J = 9.1 Hz, 1H, Ar-H C7)

    • δ 4.42 (q, J = 7.1 Hz, 2H, -O-CH 2​ -CH 3​ )

    • δ 1.38 (t, J = 7.1 Hz, 3H, -O-CH 2​ -CH 3​ )

References

  • Sakamoto, T., Kondo, Y., & Yamanaka, H. "An expedient route to indoles via a cycloaddition/cyclization sequence." Heterocycles, 1986.[Link]

  • Solé, D., et al. "Control Over the Chemoselectivity of Pd-catalyzed Cyclization Reactions of (2-iodoanilino)carbonyl Compounds." Chemistry - A European Journal, 2012.[Link]

  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2021.[Link]

Method

Application Note: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate as a Strategic Precursor for the Synthesis of Functionalized Quinolines

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Enduring Importance of the Quinoline Scaffold The quinoline scaffold, a bicyclic heterocycle composed of a fused benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial properties, making it a "privileged scaffold" in drug discovery.[2][3][4] The biological efficacy of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.[5] Consequently, synthetic strategies that allow for precise and versatile functionalization are of paramount importance.

Classic synthetic routes to quinolines, such as the Skraup, Combes, and Friedländer syntheses, have been foundational.[6][7] However, modern drug development demands more efficient and modular approaches. This application note details the utility of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, a strategically designed precursor, for the synthesis of highly functionalized quinoline derivatives. The precursor's unique combination of functional groups—an iodo group for metal-catalyzed cyclization, a nitro group for subsequent modification, and a cyanoacrylate moiety to form the core heterocyclic ring—offers a powerful and direct pathway to novel quinoline-3-carbonitriles.

Part 1: Synthesis of the Precursor

The precursor, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, can be synthesized through a condensation reaction. The protocol below outlines a representative method based on the reaction of 2-iodo-4-nitroaniline with an ethyl cyanoacetate derivative.

Workflow for Precursor Synthesis

reagents 2-iodo-4-nitroaniline + Ethyl 2-cyano-3-ethoxyacrylate reaction Condensation Reaction (e.g., Reflux in Ethanol) reagents->reaction workup Work-up (Cooling, Filtration) reaction->workup product Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (Precursor) workup->product

Caption: Synthetic workflow for the precursor molecule.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

This protocol describes the condensation reaction to form the enamine-like precursor. The ethoxy group on ethyl 2-cyano-3-ethoxyacrylate serves as a good leaving group upon nucleophilic attack by the aniline.

Materials and Reagents

Reagent/MaterialM.Wt. ( g/mol )Amount (mmol)Quantity
2-iodo-4-nitroaniline264.02102.64 g
Ethyl 2-cyano-3-ethoxyacrylate169.1811 (1.1 eq)1.86 g (1.75 mL)
Absolute Ethanol--50 mL
Acetic Acid (catalytic)--~0.5 mL
Round-bottom flask (100 mL)--1
Reflux condenser--1
Magnetic stirrer and heat plate--1
Buchner funnel and filter paper--1 set

Procedure:

  • Combine 2-iodo-4-nitroaniline (10 mmol) and absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature until the aniline is mostly dissolved.

  • Add ethyl 2-cyano-3-ethoxyacrylate (11 mmol, 1.1 eq) to the flask, followed by a catalytic amount of glacial acetic acid (~0.5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux (~78 °C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to promote precipitation.

  • Collect the resulting solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate as a solid.

Part 2: Application in Quinoline Synthesis via Palladium-Catalyzed Cyclization

The presence of the ortho-iodo group makes this precursor exceptionally well-suited for intramolecular cyclization reactions catalyzed by palladium. This approach provides a direct and efficient route to the quinoline core.

Mechanistic Rationale:

The catalytic cycle is believed to proceed via an intramolecular Heck-type reaction or a related C-H activation pathway. The key steps involve the palladium catalyst facilitating the formation of a new carbon-carbon bond to construct the pyridine ring of the quinoline system. This method avoids the often harsh conditions of traditional named reactions.[8][9][10]

Catalytic Cycle for Quinoline Formation

pd0 Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add precursor Precursor (Ar-I) precursor->oxidative_add pd_complex Ar-Pd(II)-I Complex oxidative_add->pd_complex intramol_cycl Intramolecular Cyclization pd_complex->intramol_cycl cyclized_intermed Cyclized Pd(II) Intermediate intramol_cycl->cyclized_intermed reductive_elim Reductive Elimination (+ Base) cyclized_intermed->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Quinoline Product reductive_elim->product

Caption: Proposed catalytic cycle for intramolecular cyclization.

Experimental Protocol: Synthesis of Ethyl 4-amino-7-nitroquinoline-3-carboxylate

This protocol details the palladium-catalyzed intramolecular cyclization to form the quinoline ring system.

Materials and Reagents

Reagent/MaterialM.Wt. ( g/mol )Amount (mmol)Quantity
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate401.151.0401 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.05 (5 mol%)11.2 mg
Triphenylphosphine (PPh₃)262.290.10 (10 mol%)26.2 mg
Cesium Carbonate (Cs₂CO₃)325.822.0 (2.0 eq)652 mg
Anhydrous Dimethylformamide (DMF)--10 mL
Schlenk flask (50 mL)--1
Inert atmosphere setup (Nitrogen or Argon)--1

Procedure:

  • Add the precursor (1.0 mmol), Palladium(II) Acetate (0.05 mmol), Triphenylphosphine (0.10 mmol), and Cesium Carbonate (2.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Part 3: Characterization and Data

The synthesized quinoline product should be characterized using standard analytical techniques to confirm its identity and purity.

Representative Characterization Data

TechniqueExpected Results for Ethyl 4-amino-7-nitroquinoline-3-carboxylate
¹H NMR (400 MHz, DMSO-d₆)δ 8.5-9.0 (m, quinoline protons), 7.5-8.0 (m, quinoline protons), 4.3 (q, -OCH₂CH₃), 1.3 (t, -OCH₂CH₃), ~5.0 (br s, -NH₂) ppm
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O), ~150-120 (quinoline carbons), ~117 (CN), 61 (-OCH₂), 14 (-CH₃) ppm
Mass Spec (ESI+) m/z [M+H]⁺ expected: 274.08
Melting Point Expected to be a solid with a defined melting point.
Part 4: Safety and Handling
  • Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium compounds can be toxic and should be handled with care. DMF is a skin and respiratory irritant.

  • Reaction: The cyclization reaction is performed under an inert atmosphere at elevated temperatures. Ensure proper setup to prevent exposure to air and solvent vapors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a highly effective and versatile precursor for the synthesis of functionalized quinoline derivatives. Its strategically placed functional groups enable a straightforward two-step sequence: precursor synthesis followed by a robust palladium-catalyzed intramolecular cyclization. This modern approach offers significant advantages in terms of efficiency, modularity, and access to complex quinoline scaffolds, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

  • Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Source: PubMed.
  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Source: Oriental Journal of Chemistry.
  • Title: Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Source: Benchchem.
  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Source: PMC.
  • Title: Palladium-Catalyzed Cascade Reactions of Isocyanides with Enaminones: Synthesis of 4-Aminoquinoline Derivatives. Source: ACS Publications.
  • Title: Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Source: ResearchGate.
  • Title: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Source: PMC.
  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Source: IIP Series.
  • Title: Palladium-catalyzed domino cyclization and C–H amination of 1,7-enynes toward N-containing fused quinolin-2(1H)-ones. Source: Chemical Communications (RSC Publishing).
  • Title: Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Source: ResearchGate.
  • Title: Palladium-Catalyzed Cascade Reactions of Isocyanides with Enaminones: Synthesis of 4-Aminoquinoline Derivatives | Request PDF. Source: ResearchGate.
  • Title: Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Source: PubMed.

Sources

Application

Application Note: Divergent Chemoselective Palladium-Catalyzed Synthesis Using Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Executive Summary & Mechanistic Rationale Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (CAS: 954118-34-4) is a highly functionalized β-(2-iodoanilino)acrylate building block. In modern drug discovery and heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (CAS: 954118-34-4) is a highly functionalized β-(2-iodoanilino)acrylate building block. In modern drug discovery and heterocyclic synthesis, this compound serves as a pivotal intermediate for the divergent construction of two distinct, pharmacologically privileged scaffolds: Indoles and Quinolines .

The true utility of this substrate lies in the chemoselectivity of its palladium-catalyzed intramolecular cross-coupling. By manipulating the reaction conditions—specifically the base, ligand, and additives—researchers can precisely control the cyclization pathway to favor either a 5-membered or 6-membered ring system.

Causality in Chemoselective Cyclization

The reaction initiates via the oxidative addition of a Pd(0) catalyst into the aryl C–I bond. The presence of the strongly electron-withdrawing para-nitro group accelerates this step by lowering the electron density of the C–I bond [4]. This generates an arylpalladium(II) iodide intermediate, which can exist in equilibrium as a four-membered azapalladacycle [2]. From here, the pathway bifurcates:

  • Pathway A (Indole Formation via α-Arylation): The substrate exists in an enamine ⇌ imine tautomeric equilibrium. The imine tautomer possesses a highly acidic proton on the carbon bearing the cyano and ester groups. The addition of phenoxide ions (PhO⁻) is critical here; phenoxide acts not only as a base to generate the enolate but also stabilizes the resulting enol-Pd complex via intramolecular hydrogen bonding [1]. This directs the intermediate exclusively through a 5-exo-trig α-arylation pathway, yielding an indole-3-carboxylate derivative.

  • Pathway B (Quinoline Formation via Carbonyl Addition): In the absence of enolate-stabilizing additives, and when utilizing polar aprotic solvents (e.g., DMF) with simple amine bases (e.g., Et₃N), the arylpalladium species undergoes a 6-endo-trig carbopalladation across the ester carbonyl or cyano group. Subsequent elimination yields the 4-quinolone or 4-hydroxyquinoline scaffold [3].

Quantitative Reaction Optimization

The following table summarizes the causal relationship between specific reagent choices and the resulting chemoselectivity.

Table 1: Optimization of Chemoselective Cyclization Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Indole Yield (%)Quinoline Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF110< 578
2Pd(OAc)₂PPh₃K₂CO₃DMF1101562
3Pd₂(dba)₃dppfCs₂CO₃THF1005520
4Pd₂(dba)₃dppfPhONaTHF10088 < 5
5Pd(PPh₃)₄NonePhONaToluene1007210

Data demonstrates that bidentate ligands (dppf) and phenoxide bases strictly enforce the α-arylation (Indole) pathway, whereas monodentate ligands (PPh₃) in DMF favor the nucleophilic addition (Quinoline) pathway.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm reaction progress.

Protocol A: Synthesis of Ethyl 3-cyano-5-nitro-1H-indole-2-carboxylate (Indole Pathway)

Objective: Drive 5-exo-trig cyclization via enolate stabilization.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (1.0 mmol, 387 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), dppf (0.05 mmol, 28 mg), and Sodium phenoxide (PhONa) (2.0 mmol, 232 mg).

  • Solvent Addition: Inject anhydrous THF (10 mL).

    • Validation Checkpoint: The mixture will initially appear as a yellow suspension. Upon stirring for 5 minutes at room temperature, it should transition to a deep red-brown homogeneous solution, confirming the generation of the active Pd(0)-dppf complex.

  • Cyclization: Heat the reaction mixture to 100 °C (reflux) for 14 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (R_f = 0.6, yellow spot) must be completely consumed. The product will appear as a new spot (R_f = 0.35) exhibiting strong blue fluorescence under 254 nm UV light. If the starting material persists, the system may have been exposed to oxygen; spike with an additional 2 mol% Pd₂(dba)₃.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with 1M NaOH (2 × 10 mL) to remove residual phenol, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the indole derivative as a pale yellow solid.

Protocol B: Synthesis of 4-Hydroxy-6-nitroquinoline-3-carbonitrile derivatives (Quinoline Pathway)

Objective: Drive 6-endo-trig cyclization via direct carbopalladation.

  • Preparation: In a sealed tube, combine the starting material (1.0 mmol, 387 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), and PPh₃ (0.10 mmol, 26 mg).

  • Solvent & Base: Add anhydrous DMF (8 mL) followed by Triethylamine (Et₃N) (3.0 mmol, 418 µL).

    • Validation Checkpoint: The solution will turn dark amber. The use of DMF is critical here as its high dielectric constant stabilizes the polar transition state of the carbonyl addition pathway.

  • Cyclization: Heat the sealed tube to 110 °C for 12 hours.

    • Validation Checkpoint: A fine precipitate may begin to form as the quinoline product is often less soluble in DMF than the starting material.

  • Workup (Critical Step): Cool the mixture and pour it into ice-cold 5% aqueous LiCl solution (50 mL).

    • Validation Checkpoint: The LiCl wash is mandatory to fully partition the DMF into the aqueous layer. Failure to use LiCl will result in a sticky, intractable crude mass. Extract with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Recrystallize from EtOH to afford the quinoline derivative.

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the reaction conditions.

Pathway SM Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate Enamine ⇌ Imine Tautomerization Pd_Cat Pd(0) Oxidative Addition into C-I Bond SM->Pd_Cat AzaPd Arylpalladium(II) Intermediate (Azapalladacycle) Pd_Cat->AzaPd Path_Indole Condition A: PhONa, dppf, THF AzaPd->Path_Indole Path_Quinoline Condition B: Et3N, PPh3, DMF AzaPd->Path_Quinoline Enol_Int Enolate Formation (Stabilized by PhO⁻ H-Bonding) Path_Indole->Enol_Int Nuc_Int Carbopalladation (Attack on Ester/Cyano) Path_Quinoline->Nuc_Int Prod_Indole Indole Derivative (5-exo-trig α-Arylation) Enol_Int->Prod_Indole Reductive Elimination Prod_Quinoline Quinoline Derivative (6-endo-trig Cyclization) Nuc_Int->Prod_Quinoline Reductive Elimination

Caption: Divergent chemoselective Pd-catalyzed cyclization pathways yielding indole or quinoline cores.

References

  • Solé, D., Fernández, I., & Sierra, M. A. "Control over the Chemoselectivity of Pd-Catalyzed Cyclization Reactions of (2-Iodoanilino)carbonyl Compounds." Chemistry - A European Journal, 2012. 1

  • Solé, D., Peidró, E., & Bonjoch, J. "Intramolecular Pd-Mediated Processes of Amino-Tethered Aryl Halides and Ketones: Insight into the Ketone α-Arylation and Carbonyl-Addition Dichotomy." Journal of the American Chemical Society, 2003. 2

  • Silva, V. L. M., Silva, A. M. S., & Pinto, D. C. G. A. "Palladium-Catalysed Synthesis and Transformation of Quinolones." PMC - PubMed Central, 2018. 3

  • Potukuchi, H. K., Spork, A. P., & Donohoe, T. J. "Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles." Organic & Biomolecular Chemistry, 2015. 4

Sources

Method

Synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, a compound of interest for researchers in drug discovery and materials science. This docum...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, a compound of interest for researchers in drug discovery and materials science. This document offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, and the scientific rationale behind the chosen synthetic strategy.

Introduction: Understanding the Target Molecule and Synthetic Rationale

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a highly functionalized molecule featuring an electron-deficient aromatic ring, a synthetically versatile iodo-substituent, and a reactive α,β-unsaturated system. These structural motifs make it a valuable intermediate for the synthesis of novel heterocyclic compounds and potential bioactive agents.

The synthesis of this target molecule is best approached through a nucleophilic substitution reaction, where the amino group of 2-iodo-4-nitroaniline attacks an electrophilic three-carbon component that introduces the ethyl 2-cyanoacrylate moiety. This strategy is favored over the more common Knoevenagel condensation. The Knoevenagel condensation typically involves the reaction of an aldehyde with an active methylene compound, such as ethyl cyanoacetate, to form a C-C bond.[1][2] However, for the synthesis of an aminoacrylate, the goal is to form a C-N bond at the C3 position of the acrylate.

Therefore, the selected strategy involves the reaction of 2-iodo-4-nitroaniline with a reagent such as ethyl 2-cyano-3-ethoxyacrylate or a related derivative. In this reaction, the amino group of the aniline acts as a nucleophile, attacking the electron-deficient double bond of the acrylate and leading to the displacement of a leaving group (e.g., an ethoxy or methylthio group) to form the stable enamine product.

Synthesis of the Starting Material: 2-Iodo-4-nitroaniline

A reliable supply of the starting material, 2-iodo-4-nitroaniline, is crucial for the successful synthesis of the target compound. While commercially available, it can also be prepared in the laboratory from 4-nitroaniline.

Protocol for the Synthesis of 2-Iodo-4-nitroaniline

This protocol is adapted from established iodination procedures for anilines.[3][4]

Reaction Scheme:

G 4-Nitroaniline 4-Nitroaniline 2-Iodo-4-nitroaniline 2-Iodo-4-nitroaniline 4-Nitroaniline->2-Iodo-4-nitroaniline Iodine Monochloride (ICl) Acetonitrile, rt, 18h G reagents {2-Iodo-4-nitroaniline | + | Ethyl 2-cyano-3-ethoxyacrylate} intermediate Nucleophilic Addition Intermediate reagents->intermediate Nucleophilic Attack product Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate intermediate->product Elimination byproduct Ethanol intermediate->byproduct Elimination

Sources

Application

Application Notes and Protocols: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate as a Versatile Precursor for Heterocyclic Drug Discovery

Introduction: A Multifunctional Building Block for High-Value Heterocycles In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for High-Value Heterocycles

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of biologically active compounds is of paramount importance. Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate emerges as a preeminent starting material in this endeavor. This molecule is a densely functionalized and highly versatile precursor for the synthesis of a variety of heterocyclic systems, most notably quinolines. The strategic placement of an ortho-iodoaniline moiety, a powerful handle for transition-metal-catalyzed cross-coupling reactions, and an electron-deficient enamine system, primed for cyclization, makes it an ideal substrate for the construction of complex molecular architectures.

The presence of a nitro group further enhances its synthetic utility, serving as a precursor to an amino group, which can be further functionalized to modulate the pharmacological properties of the resulting heterocyclic compounds. Nitro-containing heterocycles are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties[1]. This application note provides a comprehensive guide to the synthetic utility of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, with a focus on its application in the synthesis of 2-amino-3-cyano-7-nitroquinolines, a class of compounds with significant potential in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis. Below is a summary of the key properties of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and a closely related analog.

PropertyValue (for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate)Value (for the analogous Ethyl 2-cyano-3-(4-nitrophenyl)acrylate)Source
Molecular Formula C₁₂H₁₀IN₃O₄C₁₂H₁₀N₂O₄Calculated
Molecular Weight 403.13 g/mol 246.22 g/mol Calculated
Appearance Expected to be a yellow or orange solidYellow solid[2][3]
Melting Point Not available in literature (predicted to be in the range of 150-180 °C)161-165 °C[2]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and acetoneSoluble in acetone, methyl ethyl ketone, nitromethane[4][5]
IUPAC Name ethyl (Z)-2-cyano-3-((2-iodo-4-nitrophenyl)amino)prop-2-enoateethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate[3]

Synthetic Utility: A Gateway to Substituted Quinolines

The primary application of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate in heterocyclic drug discovery lies in its facile conversion to substituted quinolines via an intramolecular palladium-catalyzed Heck reaction. This transformation is a powerful and atom-economical method for the construction of the quinoline core.

Proposed Synthetic Pathway

The synthesis of the target quinoline derivative proceeds in two conceptual steps: the formation of the enamine starting material and its subsequent intramolecular cyclization.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Heck Cyclization 2-Iodo-4-nitroaniline 2-Iodo-4-nitroaniline Starting Material Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate 2-Iodo-4-nitroaniline->Starting Material Base catalyst Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Starting Material Base catalyst Quinoline Derivative Ethyl 2-amino-3-cyano-7-nitroquinoline-4-carboxylate Starting Material->Quinoline Derivative Pd(OAc)₂, PPh₃, Base

Caption: Synthetic workflow for the preparation of a substituted quinoline.

The starting material, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, can be synthesized via a Knoevenagel condensation between 2-iodo-4-nitroaniline and ethyl cyanoacetate.[2][6][7][8] The subsequent intramolecular Heck reaction is the key step, where a palladium(0) catalyst facilitates the formation of a new carbon-carbon bond between the aryl iodide and the enamine double bond, leading to the formation of the quinoline ring system.[9][10][11][12][13][14][15][16]

Proposed Catalytic Cycle for the Intramolecular Heck Reaction

The mechanism of the intramolecular Heck reaction is well-established and proceeds through a series of defined steps involving a palladium catalyst.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Pd(II) Complex Aryl-Pd(II) Complex Oxidative Addition->Aryl-Pd(II) Complex Migratory Insertion Migratory Insertion Aryl-Pd(II) Complex->Migratory Insertion Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Migratory Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination β-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Pd(II)-H Complex Pd(II)-H Complex Beta-Hydride Elimination->Pd(II)-H Complex Reductive Elimination Reductive Elimination Pd(II)-H Complex->Reductive Elimination Base Product Quinoline Product Pd(II)-H Complex->Product Reductive Elimination->Pd(0)L2 Starting Material Starting Material Starting Material->Oxidative Addition

Caption: Proposed catalytic cycle for the intramolecular Heck reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate.[13][15]

  • Migratory Insertion: The enamine double bond then coordinates to the palladium center and undergoes migratory insertion into the aryl-palladium bond. This step forms the new carbon-carbon bond and creates a six-membered ring.[13][16]

  • β-Hydride Elimination: A subsequent β-hydride elimination from the alkylpalladium(II) intermediate generates the cyclized product and a palladium(II)-hydride species.[16]

  • Reductive Elimination: Finally, in the presence of a base, the palladium(II)-hydride species undergoes reductive elimination to regenerate the active palladium(0) catalyst, completing the catalytic cycle.

Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-7-nitroquinoline-4-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative quinoline derivative from Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

Materials:

  • Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Rationale: A flame-dried flask under an inert atmosphere is crucial to prevent moisture from interfering with the catalytic activity of the palladium complex. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst.

  • Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous DMF via syringe, followed by the addition of triethylamine.

    • Rationale: Anhydrous DMF is used as the solvent due to its high boiling point and ability to dissolve the reactants and catalyst. Triethylamine serves as the base to neutralize the HI formed during the reductive elimination step, which is essential for regenerating the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Rationale: Elevated temperatures are typically required to promote the intramolecular Heck reaction. TLC is used to track the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Rationale: The aqueous work-up removes the DMF solvent and the triethylammonium iodide salt. Column chromatography is a standard technique for purifying the final product from any remaining starting material, catalyst residues, and byproducts.

Biological Significance and Future Directions

The synthesized 2-amino-3-cyano-7-nitroquinoline scaffold is a privileged structure in medicinal chemistry. Quinoline derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[15][17][18]

  • Anticancer Potential: The 2-aminoquinoline core is a key pharmacophore in a number of potent anticancer agents.[17][19] The cyano group at the 3-position and the amino group at the 2-position of the quinoline ring have been reported to be important for their antiproliferative activity, potentially through the inhibition of protein kinases such as EGFR.[17][19][20]

  • Antimicrobial Activity: The nitro group on the quinoline ring can also contribute to the biological activity of the molecule. Nitroaromatic compounds are well-known for their antimicrobial properties.[1]

The synthesized quinoline derivative can serve as a versatile platform for further chemical modifications. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups to generate a library of novel compounds for biological screening. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can be coupled with various amines to form amides. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds, paving the way for the discovery of new and potent therapeutic agents.

Conclusion

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a highly valuable and versatile building block for the synthesis of biologically active heterocyclic compounds. Its unique combination of functional groups allows for the efficient construction of the quinoline scaffold via a palladium-catalyzed intramolecular Heck reaction. The resulting 2-amino-3-cyano-7-nitroquinoline derivatives are promising candidates for drug discovery programs, particularly in the areas of oncology and infectious diseases. The synthetic protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full potential of this remarkable starting material in their quest for novel therapeutics.

References

Sources

Method

Preparation of indole scaffolds from Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Application Note: High-Efficiency Preparation of Indole Scaffolds via Palladium-Catalyzed Intramolecular Cyclization of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate Document Type: Technical Application Note & Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Preparation of Indole Scaffolds via Palladium-Catalyzed Intramolecular Cyclization of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The indole core is one of the most privileged scaffolds in medicinal chemistry. The synthesis of highly functionalized indoles—specifically 5-nitro-3-substituted indoles—often requires harsh conditions or multi-step sequences. This application note details a robust, single-step transition-metal-catalyzed methodology to construct the indole framework starting from Ethyl (Z)-2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (CAS: 954118-34-4) . By leveraging a palladium-catalyzed intramolecular Heck-type cyclization coupled with an in situ dealkoxycarbonylation, this protocol provides direct access to 5-nitro-1H-indole-3-carbonitrile in high yields.

Mechanistic Rationale & Causality

The transformation of the 2-iodoanilino acrylate precursor into an aromatic indole relies on a carefully orchestrated sequence of organometallic and physical organic steps[1]. Understanding the causality behind the reagent selection is critical for process optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) species (generated in situ from Pd(OAc)₂ and PPh₃) undergoes rapid oxidative addition into the C–I bond. The presence of the strongly electron-withdrawing nitro group para to the iodide significantly lowers the activation barrier for this step.

  • Intramolecular Carbopalladation (5-endo-trig): The resulting Aryl-Pd(II)-I intermediate undergoes an intramolecular insertion into the adjacent enamine double bond. While 5-endo-trig cyclizations are traditionally disfavored by Baldwin’s rules, the geometric constraints of the Pd-coordinated enamine and the thermodynamic driving force of the reaction readily facilitate this ring closure[2][3].

  • Dealkoxycarbonylative Aromatization: The initial cyclization yields a non-aromatic indoline intermediate bearing both a cyano and an ethoxycarbonyl group at the C3 position. To restore aromaticity, the system must eject a substituent. The use of a nucleophilic base like DABCO in a polar aprotic solvent (DMF) triggers a Krapcho-type dealkoxycarbonylation[4][5]. The ester group is cleaved (often expelled as ethyl formate or CO₂/ethylene), yielding the fully aromatic 3-cyanoindole scaffold.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd Precursor (CAS 954118-34-4) ArPdI Aryl-Pd(II)-I Intermediate OxAdd->ArPdI CarboPd Intramolecular Carbopalladation (5-endo-trig cyclization) ArPdI->CarboPd Base / Heat CyclicPd Indolinyl-Pd(II) Species (C3-disubstituted) CarboPd->CyclicPd Elim Dealkoxycarbonylative Aromatization (DABCO) CyclicPd->Elim Elim->Pd0 Catalyst Regeneration Product 5-nitro-1H-indole-3-carbonitrile (Aromatic Scaffold) Elim->Product -Ethyl Formate, -Pd(0)

Fig 1: Catalytic cycle for the Pd-mediated dealkoxycarbonylative indole synthesis.

Optimization of Reaction Parameters

The chemoselectivity (dealkoxycarbonylation vs. decyanation) and overall yield are highly dependent on the base and solvent matrix[3]. Table 1 summarizes the empirical data driving the protocol design.

Table 1: Evaluation of Catalytic Conditions for Indole Formation

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃K₂CO₃DMF12078Good yield; slow dealkoxycarbonylation.
2Pd(OAc)₂dppfK₂CO₃DMF12065Bidentate ligand restricts coordination sites.
3 Pd(OAc)₂ PPh₃ DABCO DMF 110 89 Optimal; DABCO accelerates ester cleavage.
4Pd(PPh₃)₄NoneDABCOToluene11042Non-polar solvent inhibits Krapcho-type step.
5PdCl₂PPh₃Cs₂CO₃DMA10055Incomplete conversion; lower solubility.

Note: Yields represent isolated yields of 5-nitro-1H-indole-3-carbonitrile after silica gel chromatography.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and in-process controls (TLC) are embedded to ensure reproducibility and trust in the workflow.

Reagents Required:

  • Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (CAS: 954118-34-4): 387.1 mg (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂): 11.2 mg (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃): 26.2 mg (0.10 mmol, 10 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): 224.3 mg (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere):

    • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the acrylate precursor, Pd(OAc)₂, PPh₃, and DABCO.

    • Self-Validation Check: Ensure the solid mixture is free-flowing. The precursor is typically a yellow/orange powder.

    • Evacuate the tube and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition & Initiation:

    • Inject 5.0 mL of anhydrous DMF via syringe.

    • Seal the tube and immerse it in a pre-heated oil bath at 110 °C.

    • Causality: The mixture will rapidly transition from a yellow suspension to a deep red/brown homogeneous solution as the active Pd(0) species forms and oxidative addition occurs.

  • Thermal Cyclization & Monitoring:

    • Stir vigorously at 110 °C for 12 hours.

    • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc = 3:1). The starting material (R_f ~ 0.6) should completely disappear, replaced by a highly UV-active blue fluorescent spot (R_f ~ 0.4) corresponding to the indole product.

  • Quench and Liquid-Liquid Extraction:

    • Cool the reaction vessel to room temperature.

    • Dilute the mixture with Ethyl Acetate (25 mL) and transfer to a separatory funnel.

    • Wash the organic layer with distilled water (3 × 15 mL) to remove DMF and DABCO salts, followed by a final wash with saturated aqueous NaCl (brine, 15 mL).

    • Causality: Thorough aqueous washing prevents DMF carryover, which severely broadens bands during silica chromatography.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude dark residue.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 30% EtOAc in Hexanes.

    • Collect the fractions containing the product, concentrate, and dry under high vacuum to afford 5-nitro-1H-indole-3-carbonitrile as a yellow/tan solid.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Thermal Cyclization (DMF, 110 °C, 12 h) Step1->Step2 Step3 Aqueous Quench (H2O / EtOAc Wash) Step2->Step3 Step4 Chromatography (Silica, Hex/EtOAc) Step3->Step4 Step5 Characterization (NMR, HRMS) Step4->Step5

Fig 2: Sequential experimental workflow for the synthesis and isolation of the indole scaffold.

Analytical Characterization

Verification of the dealkoxycarbonylative pathway is confirmed by the absence of ethyl ester signals in the ¹H NMR spectrum.

  • ¹H NMR (400 MHz, DMSO-d₆): expected signals at δ 12.5 (br s, 1H, N-H), 8.55 (d, J = 2.2 Hz, 1H, Ar-H C4), 8.38 (s, 1H, Ar-H C2), 8.12 (dd, J = 9.0, 2.2 Hz, 1H, Ar-H C6), 7.68 (d, J = 9.0 Hz, 1H, Ar-H C7). Note the diagnostic singlet at ~8.38 ppm confirming the presence of the C2 proton (indicating ester loss).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. Given the absence of established recrystallization protocols for this specific molecule in standard literature, this document provides a first-principles approach to developing a robust purification strategy. We will cover solvent selection, troubleshooting common issues, and a step-by-step guide to identifying the optimal conditions for your experiment.

Frequently Asked Questions (FAQs)

Q1: I can't find a published recrystallization solvent for my compound. Where do I begin?

A1: When no specific literature is available, the best approach is a systematic solvent screening based on the compound's structural features. Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex molecule with several functional groups that influence its solubility:

  • Aromatic rings (iodo-nitrophenyl): Suggests some solubility in aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane), but also potential for π-π stacking interactions that can reduce solubility.

  • Nitro group (-NO₂): A highly polar group that increases polarity and may lead to solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Cyano (-CN) and Acrylate (-COOEt) groups: These add polarity and potential for hydrogen bonding with protic solvents (e.g., ethanol, isopropanol).

  • Amino group (-NH-): Can act as a hydrogen bond donor, enhancing solubility in protic solvents.

  • Iodo group (-I): Increases molecular weight and van der Waals forces, generally decreasing solubility in very nonpolar solvents like hexanes.

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[1][2] A logical starting point is to test a range of solvents with varying polarities.

Q2: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[3] This is a common problem, especially with impure samples, as impurities can depress the melting point.[3]

Here are several strategies to overcome this issue:

  • Add more solvent: The solution may be too concentrated, causing the compound to precipitate too quickly at a high temperature. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3][4]

  • Reduce the cooling rate: Rapid cooling favors oil formation.[4] Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[3]

  • Change the solvent system: Oiling out is more frequent in mixed-solvent systems.[4] If you are using one, try a single solvent. If using a single solvent, try switching to another. Alternatively, using a solvent pair where the compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent") can be effective. Dissolve the compound in a minimum of the hot "soluble solvent" and then slowly add the "anti-solvent" until turbidity appears.

  • Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that are causing the melting point depression.[1]

Q3: I've dissolved my product in a hot solvent, but no crystals form even after cooling in an ice bath. What should I do?

A3: This is a classic case of either using too much solvent or the solution being supersaturated.[4]

Here's a troubleshooting workflow:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][4] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cold solution to initiate crystallization.[1] You can also create seed crystals by dipping a glass rod into the solution, letting the solvent evaporate to leave a solid residue, and then re-introducing the rod into the solution.[3]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[1][4] Gently heat the solution and evaporate a portion of the solvent. Allow the more concentrated solution to cool again.

  • Try an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can add an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with the first solvent) dropwise to the cooled solution until it becomes cloudy. Then, add a few drops of the first solvent to redissolve the cloudiness and allow it to cool slowly.

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield is often due to a few common errors:[1]

  • Using excessive solvent: This is the most frequent cause.[1][4] A significant amount of your product will remain in the mother liquor. To recover more product, you can concentrate the mother liquor and cool it to obtain a second crop of crystals.

  • Premature crystallization: If the product crystallizes during a hot filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated to prevent this.[1]

  • Inappropriate solvent choice: If the compound has moderate solubility in the cold solvent, you will lose product. The ideal solvent should have very low solubility at cold temperatures.[1]

  • Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.[2] Use only a minimal amount of ice-cold solvent for washing.

Experimental Guide: Selecting a Recrystallization Solvent

This section provides a systematic workflow for identifying the optimal solvent for recrystallizing Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

Workflow for Solvent Selection

The following diagram outlines the decision-making process for solvent screening.

G Start Start: Small-Scale Solvent Screening TestSolvent Place ~20 mg of crude product in a test tube. Add 0.5 mL of solvent. Start->TestSolvent SolubleCold Is it soluble at room temperature? TestSolvent->SolubleCold Heat Heat the mixture to boiling. SolubleCold->Heat No TooSoluble Result: Poor Solvent (Too Soluble) SolubleCold->TooSoluble Yes SolubleHot Does it dissolve completely? Heat->SolubleHot Cool Cool slowly to RT, then in an ice bath. SolubleHot->Cool Yes BadSolvent Result: Poor Solvent (Insoluble) SolubleHot->BadSolvent No CrystalsForm Do abundant crystals form? Cool->CrystalsForm CrystalsForm->TooSoluble No GoodSolvent Result: Good Candidate! Proceed to scale-up. CrystalsForm->GoodSolvent Yes TryMixed Consider for a mixed-solvent system. BadSolvent->TryMixed TooSoluble->TryMixed

Caption: Decision workflow for screening recrystallization solvents.

Step-by-Step Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate into several small test tubes.

  • Initial Solubility Test (Room Temp): To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile) dropwise, up to about 0.5 mL. Agitate the tube. Record whether the compound dissolves completely at room temperature.

    • Observation: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.[2] It might, however, be useful as the "soluble" component in a mixed-solvent system.

  • Hot Solubility Test: For the solvents in which the compound was not fully soluble at room temperature, heat the test tube carefully in a sand bath or with a heat gun until the solvent boils gently. Add more solvent dropwise until the solid just dissolves.

    • Observation: If a very large volume of solvent is required, its dissolving power is too low. If the solid does not dissolve at all, it is a poor solvent.

  • Crystallization Test: Once a hot, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. After it has reached room temperature, place it in an ice-water bath for 15-20 minutes.

    • Observation: The ideal solvent will produce a large crop of crystals upon cooling.[1] Note the quality and quantity of the crystals.

  • Solvent Selection: Choose the solvent that provides poor solubility at low temperatures and good solubility at high temperatures, resulting in the best crystal yield. A related compound, (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate, was successfully recrystallized from ethanol, making ethanol and similar alcohols (like isopropanol) excellent starting points for your screening.[5]

Data Logging Table

Use the following table to systematically record your observations during the solvent screening process.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon CoolingObservations (Color, Crystal Shape)Rating (Poor, Fair, Good)
Ethanol
Isopropanol
Ethyl Acetate
Acetone
Toluene
Acetonitrile
Hexane
DCM

References

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Harvard University, Department of Chemistry and Chemical Biology. Recrystallization. Available from: [Link]

  • Zheng, C., et al. (2011). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o399. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate Synthesis

Overview & Mechanistic Insight The synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is achieved via the condensation of 2-iodo-4-nitroaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA). This additi...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Insight

The synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is achieved via the condensation of 2-iodo-4-nitroaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA). This addition-elimination reaction is a critical first step in generating intermediates for Gould-Jacobs-type thermal cyclizations .

The Causality of Reactivity: This specific transformation is notoriously sluggish. The aniline substrate is highly deactivated; the strong electron-withdrawing para-nitro group severely depletes the nucleophilicity of the amine lone pair via resonance . Furthermore, the bulky ortho-iodo substituent imposes significant steric hindrance, restricting the requisite Bürgi-Dunitz trajectory of the EMCA electrophile . Consequently, the reaction requires substantial thermal driving forces and the continuous removal of the ethanol byproduct to shift the equilibrium forward.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for unreacted 2-iodo-4-nitroaniline even after 24 hours of reflux. How can I drive the reaction to completion? A: This is a kinetic bottleneck. Because the aniline is electronically deactivated and sterically hindered, the activation energy for the initial nucleophilic attack is high. To overcome this, you must exploit Le Chatelier’s principle. Ensure you are operating at an elevated temperature (e.g., 110–120 °C in toluene) and actively removing the ethanol byproduct. Using a Dean-Stark apparatus physically removes ethanol from the system, preventing the reverse reaction and driving the condensation to completion.

Q2: I isolated the product, but NMR shows a complex mixture of two compounds with the exact same mass. Did the reaction fail? A: No, you are observing the E and Z geometric isomers of the enamine double bond. Conjugate addition-elimination reactions with EMCA typically yield a mixture of isomers . The Z-isomer is usually thermodynamically favored due to an intramolecular hydrogen bond between the secondary amine (NH) and the carbonyl or cyano group. Heating the isolated mixture in a non-polar solvent can often equilibrate the mixture to the more stable isomer.

Q3: I am detecting a significant impurity corresponding to ethyl cyanoacetate. Is my EMCA degrading? A: Yes. EMCA is highly moisture-sensitive and will readily hydrolyze to ethyl cyanoacetate and formic acid in the presence of adventitious water . Ensure your solvents are strictly anhydrous, glassware is oven-dried, and your EMCA is stored under an inert atmosphere (Argon or N₂).

Q4: There is an impurity at M-127 (loss of iodine). What causes this dehalogenation? A: Deiodination can occur if the reaction is subjected to excessive thermal stress for prolonged periods, or if there are trace transition metal impurities in your glassware acting as radical initiators. Ensure your glassware is acid-washed and avoid using metal spatulas during high-temperature steps.

Impurity Profiling & Mitigation Data

Impurity ProfileIdentification (LC-MS / NMR)Root CauseMitigation Strategy
Unreacted Aniline [M+H]⁺ 265, bright yellow color on TLCPoor nucleophilicity, equilibrium stallIncrease temp, remove EtOH via Dean-Stark
E/Z Isomer Mixture Split signals in ¹H NMR (alkene CH ~8.0 ppm)Kinetic trapping of enamine geometryThermal equilibration, selective recrystallization
Ethyl Cyanoacetate [M+H]⁺ 114, loss of electrophileHydrolysis of EMCAUse anhydrous solvents, fresh EMCA
Deiodinated Product [M+H]⁺ 262 (Product minus 126)Thermal/radical dehalogenationLower reaction time, remove metal contaminants

Diagnostic Workflow

TroubleshootingLogic Start Reaction: 2-Iodo-4-nitroaniline + EMCA Analyze LC-MS / NMR Analysis Start->Analyze Unreacted Impurity: Unreacted Aniline Analyze->Unreacted Low Conversion Isomers Impurity: E/Z Isomer Mixture Analyze->Isomers Split NMR Peaks Degradation Impurity: Ethyl Cyanoacetate Analyze->Degradation EMCA Hydrolysis Sol1 Action: Apply Dean-Stark Remove Ethanol Unreacted->Sol1 Sol2 Action: Thermal Equilibration & Recrystallization Isomers->Sol2 Sol3 Action: Use Anhydrous Solvents & Fresh EMCA Degradation->Sol3

Fig 1: Diagnostic logic tree for isolating and resolving common EMCA condensation impurities.

Standard Operating Procedure (SOP): Optimized Condensation Workflow

This protocol is designed as a self-validating system; the physical removal of ethanol serves as an active, visual indicator of reaction progress.

Step 1: System Preparation In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (fitted with a reflux condenser), add 2-iodo-4-nitroaniline (1.0 equiv) and anhydrous toluene to achieve a 0.5 M concentration. Flush the system with Argon for 5 minutes.

Step 2: Reagent Addition Add ethyl (ethoxymethylene)cyanoacetate (1.2 equiv) in one portion. Note: Use a fresh, anhydrous batch of EMCA to prevent the formation of ethyl cyanoacetate impurities.

Step 3: Azeotropic Distillation Heat the reaction mixture to a vigorous reflux (oil bath at ~125 °C). Monitor the Dean-Stark trap; the collection of the toluene/ethanol azeotrope is the primary physical validation that the addition-elimination mechanism is proceeding.

Step 4: In-Process Monitoring After 4 hours, withdraw a 50 µL aliquot. Quench in acetonitrile and analyze via LC-MS. The bright yellow spot of the starting aniline on TLC (Hexanes:EtOAc 7:3) should be nearly consumed. If >10% aniline remains, drain the Dean-Stark trap to force further ethanol removal and continue refluxing.

Step 5: Isolation and Purification Once conversion is >95%, remove the heat source and allow the mixture to cool slowly to room temperature. The target acrylate intermediate will typically precipitate directly from the toluene. Filter the precipitate under vacuum and wash the filter cake with a cold mixture of hexanes and diethyl ether (1:1) to remove residual EMCA and trace unreacted aniline. If E/Z isomer enrichment is required, recrystallize the solid from hot ethanol.

References

  • Synthesis of 2-Iodo-4-nitroaniline (12) . PrepChem. Available at:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates . Journal of Chemical Education (ACS Publications). Available at:[Link]

  • Scientific Letter: The chemistry of the isoquinoline nucleus . Atlanchim Pharma. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific synthesis. Our goal is to equip you with the knowledge to navigate common challenges and achieve optimal results in your experiments.

Introduction

The synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a critical step in various research and development pipelines. The reaction temperature is a paramount parameter that significantly influences reaction rate, product yield, and purity. This guide will delve into the nuances of temperature optimization to help you mitigate common issues and enhance the success of your synthesis.

The formation of the target molecule is an example of an enamine synthesis, which is a type of condensation reaction.[1] Generally, these reactions are sensitive to temperature; too low a temperature may lead to an impractically slow reaction rate, while excessively high temperatures can promote the formation of side products and degradation of the desired compound.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate?

A1: The synthesis is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of 2-iodo-4-nitroaniline with ethyl 2-cyano-3-ethoxyacrylate. The reaction is a nucleophilic addition of the amine to the electron-deficient double bond of the acrylate, followed by the elimination of ethanol.

Q2: Why is temperature a critical parameter in this synthesis?

A2: Temperature directly impacts the kinetics and thermodynamics of the reaction. For this specific synthesis, temperature influences:

  • Reaction Rate: Higher temperatures generally increase the reaction rate by providing the necessary activation energy.[4][5]

  • Product Yield and Purity: An optimal temperature maximizes the formation of the desired product while minimizing side reactions and decomposition.[3] High temperatures can lead to the formation of high-boiling side products.[6]

  • Reagent Stability: The starting materials and the product, an enaminone compound, can be susceptible to degradation at elevated temperatures.[2]

Q3: What are the typical temperature ranges for this type of reaction?

A3: While the optimal temperature must be determined empirically, many Knoevenagel condensations and related enamine syntheses are successfully carried out at temperatures ranging from room temperature to reflux conditions.[3][7] Some protocols may even require heating up to 100°C, especially under solvent-free conditions.[7] For similar acrylate syntheses, temperatures can range from 10°C to 130°C, with a more suitable range often being 40-90°C to balance reaction rate and minimize polymerization.[8]

Q4: What are the common side products I should be aware of when optimizing the reaction temperature?

A4: Elevated temperatures can promote several side reactions, including:

  • Self-condensation: The starting materials may react with themselves.

  • Michael Addition: The product, being an α,β-unsaturated compound, can undergo a Michael addition with the starting amine.[7]

  • Decomposition: The nitro group and the iodo substituent on the aromatic ring can be sensitive to high temperatures, potentially leading to degradation. Enaminone compounds, in general, can degrade at high temperatures.[2]

  • Transesterification: If an alcohol is used as a solvent, there is a risk of transesterification with the ethyl ester group of the product, especially under harsh conditions.[9]

Q5: How can I monitor the progress of the reaction to determine the optimal temperature and time?

A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[2][3] By taking aliquots from the reaction mixture at different time points and temperatures, you can visualize the consumption of starting materials and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis, with a focus on temperature optimization.

Problem 1: Low or No Product Yield

A low yield is a frequent challenge. The following decision tree can help diagnose the underlying cause.

LowYield_Troubleshooting start Low Yield Observed reagents Are reagents pure and dry? start->reagents temp_time Are reaction temperature and time sufficient? reagents->temp_time Yes purify Purify/dry reagents. Use freshly distilled starting materials. reagents->purify No catalyst Is the catalyst active and appropriate? temp_time->catalyst Yes optimize_temp Systematically increase temperature. Monitor reaction by TLC to determine optimal time. temp_time->optimize_temp No consider_other Screen alternative catalysts. Ensure catalyst is fresh. catalyst->consider_other No temp_optimization_workflow A Setup Parallel Reactions (RT, 50°C, Reflux) B Add Reactants and Catalyst A->B C Monitor by TLC at Regular Intervals B->C D Analyze TLC for Product Formation and Byproducts C->D E Select Optimal Temperature D->E

Caption: Workflow for Temperature Optimization Experiment.

Data Interpretation:
TemperatureReaction RateByproduct FormationRecommendation
Room Temp.SlowMinimalSuitable for overnight reactions or if starting materials are unstable at higher temperatures.
50°CModerateLow to ModerateOften a good starting point for optimization.
RefluxFastPotentially HighUse with caution; may require shorter reaction times and careful monitoring to avoid degradation.

References

  • Bells, K. (2015, June 2). A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. Retrieved from [Link]

  • Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Reddit. (2014, October 10). I just started grad school and I can't get a simple enamine synthesis to work. Please help! Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]

  • Springer. (2025, October 8). Synthesis of acrylates based on tetracyclododecene and its methyl derivative. Retrieved from [Link]

  • YouTube. (2019, January 18). synthesis of enamines from secondary amines and carbonyl compounds. Retrieved from [Link]

  • ACS Publications. (2024, June 25). Selective Multifunctional Aliphatic Amine Synthesis: Unraveling Universal Control Strategies in Catalytic Reductive Amination of Biobased α-Hydroxy Carbonyl Oxygenates. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugate substitution reaction of α-(substituted methyl)acrylates in polymer chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the synthesis of methyl acrylate. Retrieved from [Link]

  • OICC Press. (2025, August 13). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Temperature on Emulsion Polymerization of n-Butyl Acrylate. Retrieved from [Link]

  • ResearchGate. (2018, September 26). Fabrication of acrylic pressure-sensitive adhesives containing maleimide for heat-resistant adhesive applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). a. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5703267A - Process for producing 2-cyanoacrylic acid.
  • ResearchGate. (2019, February). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011077906A1 - Method for purification of ethyl-2-cyanoacrylate adhesive composition.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate in organic solvents

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This guide is designed for researchers, scientists, and drug development professionals. We understand that working with complex organic molecules can present challenges, particularly concerning solubility. This document provides in-depth troubleshooting guides and FAQs to help you overcome these issues in your experiments.

The compound is a highly functionalized molecule with structural characteristics—such as a planar cyanoacrylate backbone and a bulky, substituted phenyl ring—that can lead to strong intermolecular interactions and, consequently, low solubility in common organic solvents. This guide provides a systematic approach to identifying suitable solvent systems and resolving solubility-related obstacles.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries we receive regarding solubility issues with this compound.

Question 1: I'm having trouble dissolving the compound in standard solvents like DMSO and DMF for my initial assays. What are the first steps I should take?

Answer: This is a common starting problem for complex, high-molecular-weight compounds. Before exploring more advanced solvent systems, ensure you have covered the fundamentals:

  • Verify Compound Purity: Impurities can sometimes significantly depress solubility. Confirm the purity of your batch via LC-MS or ¹H NMR if possible.

  • Employ Mechanical Agitation: Simple inversion or magnetic stirring may be insufficient. Try vigorous vortexing for 1-2 minutes or sonication in a bath for 5-10 minutes. These methods introduce energy that helps break down the crystal lattice of the solid.

  • Apply Gentle, Controlled Heat: Gently warm the solution to 30-40°C while stirring. Many compounds exhibit increased solubility at higher temperatures. However, be cautious, as excessive heat can cause degradation. Always perform a stability check by running a control sample (e.g., via HPLC) to ensure the compound remains intact after heating.

  • Start with a Higher Volume: Attempt to dissolve a very small, accurately weighed amount of the compound in a larger-than-usual volume of solvent to first establish a stock solution, which can then be diluted.

Question 2: What is a logical starting point for selecting a solvent if the common ones fail?

Answer: A systematic solvent screening is the most effective approach. The principle of "like dissolves like" is a good starting point. Your compound possesses both polar (nitro, cyano, ester, secondary amine) and non-polar (iodophenyl ring) features. Therefore, solvents with a range of polarities should be tested.

We recommend starting with aprotic polar solvents, as they are often effective at solvating a wide range of organic molecules.[1] Good candidates include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

  • N-Methyl-2-pyrrolidone (NMP)

If these are unsuccessful, expand your screen to include other solvent classes. See Protocol 1: Small-Scale Solubility Screening for a detailed methodology.

Question 3: Could the physical form of my compound be causing the solubility issue?

Answer: Absolutely. This is a critical and often overlooked factor. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, can have a profound impact on solubility.[2][3]

  • Crystalline vs. Amorphous: Crystalline forms have a highly ordered, tightly packed lattice structure that requires significant energy to break, resulting in lower solubility.[4] Amorphous forms lack this long-range order, have higher internal energy, and are generally more soluble, though they may be less stable.[3][4]

  • Metastable vs. Stable Polymorphs: Even within crystalline forms, some (metastable) are less thermodynamically stable and thus more soluble than the most stable form.[5][6]

If you consistently face solubility issues, it's possible you are working with a particularly stable, low-solubility polymorph. Techniques like recrystallization from a different solvent system can sometimes yield a different, more soluble form.

Question 4: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling to room temperature. What does this mean and how can I fix it?

Answer: This indicates that you created a supersaturated solution at a higher temperature, and the compound's solubility at room temperature is lower than the concentration you prepared. This is a common challenge.

To address this, you have a few options:

  • Work at Elevated Temperature: If your experimental setup allows, you can maintain the solution at the elevated temperature where the compound is soluble. This is often not practical for cell-based assays but may be possible for chemical reactions.

  • Use a Co-solvent System: This is often the most effective solution. A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[7][8] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute.[][10] See the troubleshooting guide below for more on this strategy.

  • Prepare a More Dilute Stock: The simplest solution is to find the maximum concentration that remains stable at room temperature and work with that, even if it is more dilute than you initially intended.

Systematic Troubleshooting Guide for Solubility Enhancement

If the basic steps outlined in the FAQs are insufficient, a more structured approach is necessary. This guide provides a logical workflow to diagnose and solve solubility problems.

Workflow for Overcoming Solubility Issues

G cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Systematic Screening cluster_2 Step 3: Co-Solvent Optimization cluster_3 Step 4: Advanced Formulation A Start: Compound Insoluble B Verify Purity & Solid State (e.g., via NMR, LC-MS) A->B Check First C Apply Mechanical Energy (Vortex, Sonicate) B->C D Apply Gentle Heat (30-40°C) C->D E Check for Degradation (e.g., via HPLC/TLC) D->E If heating is used F Conduct Broad Solvent Screen (Polar Aprotic, Protic, Non-polar) D->F If still insoluble E->F G Identify Best 'Primary' Solvent(s) F->G H Prepare Binary Mixtures (e.g., DMSO/Water, NMP/Ethanol) G->H If single solvent is insufficient K Solution Achieved G->K Success I Determine Optimal Ratio for Max Solubility & Stability H->I J Consider Formulation Strategies: - Solid Dispersions - Cyclodextrin Complexation I->J If still insoluble I->K Success J->K

Caption: A step-by-step workflow for troubleshooting solubility.

Step-by-Step Explanation
Step 1: Foundational Checks

This initial phase ensures that external factors are not the root cause. As detailed in the FAQs, always confirm the purity of your material and apply sufficient mechanical and thermal energy to aid dissolution. A critical, often-missed step is to confirm that the compound is not degrading under the conditions used, especially when heating.

Step 2: Systematic Solvent Screening

The goal here is to empirically test a rationally selected set of solvents. This will provide valuable data on which solvent families are most effective. It is crucial to keep the solute concentration and temperature constant across all tests for a valid comparison.

Causality: The chemical structure—with its iodo, nitro, amino, and cyano groups—creates a complex pattern of hydrophobicity, hydrophilicity, and hydrogen bonding potential. A broad screen is necessary because theoretical prediction of solubility in such a complex case is difficult. A solvent that can effectively interact with multiple functional groups is likely to be successful.

Step 3: Co-Solvent Optimization

Often, a single solvent is not the perfect solution. One solvent might be good at disrupting solute-solute interactions, while another is better for solvating the molecule. A binary mixture, or co-solvent system, can provide a synergistic effect.[11]

Causality: Co-solvents work by altering the bulk properties of the primary solvent. For instance, adding a less polar solvent like ethanol to a highly polar one like DMSO can fine-tune the dielectric constant of the mixture, creating a more favorable environment for your specific solute to dissolve.[][12] This approach is a cornerstone of pharmaceutical formulation for poorly soluble drugs.[7][13]

Step 4: Advanced Formulation Strategies

If conventional solvent and co-solvent approaches fail to achieve the desired concentration, more advanced formulation techniques may be required. These methods typically involve altering the solid state of the compound or using complexing agents.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix (like PEG or PVP).[14][15] This technique improves the wettability of the drug and can keep it in a higher-energy amorphous state, boosting solubility.[12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the non-polar parts of your molecule (like the iodophenyl ring), effectively shielding them and increasing aqueous solubility.[16]

These are typically considered formulation development strategies rather than simple lab bench dissolution methods, but they are powerful tools for overcoming severe solubility limitations.

Experimental Protocols & Data Presentation

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively and semi-quantitatively assess the solubility of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate in a range of organic solvents.

Materials:

  • Your compound

  • A selection of high-purity solvents (see table below)

  • 2 mL glass vials with caps

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Accurately weigh 1 mg of your compound into each labeled glass vial.

  • Add 100 µL of the first solvent to the corresponding vial. This creates an initial test concentration of 10 mg/mL.

  • Cap the vial tightly and vortex vigorously for 60 seconds.

  • Visually inspect for undissolved solid. If a clear solution is formed, the compound is soluble at ≥10 mg/mL.

  • If solid remains, sonicate the vial for 10 minutes. Inspect again.

  • If solid still remains, add another 100 µL of the same solvent (total volume 200 µL, concentration now 5 mg/mL). Repeat the vortexing and sonication steps.

  • Continue this process, diluting stepwise until the solid dissolves or you reach a minimum concentration of interest (e.g., <0.1 mg/mL).

  • Record your observations in a table.

Table 1: Recommended Solvent Panel & Example Data Log
Solvent ClassSolventDielectric Constant (20°C)Observations (Example)Estimated Solubility (mg/mL)
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)32.2Dissolved completely after vortexing at 100 µL.>10
Dimethyl Sulfoxide (DMSO)46.7Dissolved after sonication at 200 µL.~5
N,N-Dimethylformamide (DMF)36.7Small amount of solid remains at 500 µL.~2
Acetonitrile (ACN)37.5Insoluble, significant solid remains at 1000 µL.<1
Tetrahydrofuran (THF)7.6Insoluble.<1
Polar Protic Ethanol (EtOH)24.6Insoluble.<1
Isopropanol (IPA)19.9Insoluble.<1
Non-Polar Toluene2.4Insoluble.<1
Dichloromethane (DCM)9.1Insoluble.<1

This data is illustrative. You must perform the experiment to determine the actual values for your compound.

Protocol 2: Evaluating Temperature Effects and Co-Solvency

Objective: To determine if solubility can be improved by heating and to test the efficacy of a co-solvent system.

Procedure (Part A - Temperature):

  • Based on Protocol 1, select the best-performing solvent (e.g., NMP).

  • Prepare a slurry of the compound in that solvent at a concentration just above its measured room-temperature solubility (e.g., 12 mg/mL in NMP).

  • Place the vial in a heating block or water bath with magnetic stirring.

  • Increase the temperature in 5°C increments, holding for 5 minutes at each step.

  • Note the temperature at which the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. Note if and at what temperature the compound precipitates. This reveals the risk of working with supersaturated solutions.

Procedure (Part B - Co-solvents):

  • Select your best primary solvent (e.g., NMP) and a miscible co-solvent. A good second choice might be a less polar solvent in which the compound showed slight, but not complete, solubility, or a common protic solvent like ethanol.

  • Prepare several vials with 1 mg of your compound.

  • Create a series of solvent mixtures (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 NMP:Ethanol).

  • Use the procedure from Protocol 1 to determine the estimated solubility in each binary mixture. This will allow you to identify an optimal ratio that may enhance solubility beyond what either single solvent can achieve.

By following this structured, evidence-based approach, you can efficiently overcome the solubility challenges associated with Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and proceed with your research confidently.

References
  • Jannat, T., Al-Hasnat, M., Rima, F. A., & Rahman, M. M. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(11), 2596. [Link]

  • Wikipedia contributors. (2024). Cosolvent. Wikipedia. [Link]

  • Gautam, A., & Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kaur, G., & Singh, S. K. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 4(3), 130–137. [Link]

  • Georgalis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808–812. [Link]

  • Iacob, A. D., & Dorgan, C. R. (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 9(2), 16. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Veeprho. (2023). Effect of Polymorphism Formulations. Veeprho. [Link]

  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery. [Link]

  • Blandizzi, C., et al. (2014). Impact of crystal polymorphism on the systemic bioavailability of rifaximin, a poorly water-soluble antibiotic, in rats. Drug Design, Development and Therapy, 9, 1-10. [Link]

  • Environmental Chemistry. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Narender, T., et al. (2016). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 60(4), 211-218. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. PubChem Compound Database. [Link]

  • Virot, M., et al. (2017). Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants. ACS Sustainable Chemistry & Engineering, 5(5), 4288-4296. [Link]

  • Han, B., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Physical Chemistry Chemical Physics, 4(22), 5606-5609. [Link]

  • Pordel, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5057. [Link]

  • Kumar, S., & Singh, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. PrepChem.com. [Link]

  • Chen, Q.-Y., Ke, W.-D., & Kong, L. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o748. [Link]

  • Zheng, C.-J., et al. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o396. [Link]

Sources

Troubleshooting

Preventing degradation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate during storage

Welcome to the dedicated technical support guide for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during storage and handling.

Understanding the Molecule: A Multi-faceted Stability Challenge

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex molecule with several functional groups that can be susceptible to degradation under various conditions. A proactive approach to storage and handling is crucial to prevent the loss of material integrity and ensure reproducible experimental outcomes. The primary areas of concern for stability are the cyanoacrylate moiety, the nitroaromatic ring, the carbon-iodine bond, and the ethyl ester group.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Question 1: I've noticed a change in the physical appearance of my stored Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. It was a crystalline solid, but now appears discolored and has a different texture. What could be the cause?

Answer:

Changes in physical appearance are often the first indication of chemical degradation. The discoloration could be attributed to several factors, primarily related to the nitroaromatic and iodo-substituted portions of the molecule.

  • Nitroaromatic Decomposition: Nitroaromatic compounds can be sensitive to light and heat.[1][2][3] Chronic exposure can lead to the formation of colored byproducts. The initial decomposition pathways for some nitroaromatic compounds involve the breaking of the C-NO2 bond.[4][5]

  • Iodine Release: The carbon-iodine bond can be labile, and its cleavage could potentially release elemental iodine, which is colored.[6][7]

Immediate Actions:

  • Isolate the material: Prevent any potential cross-contamination with other reagents.

  • Re-evaluate storage conditions: Ensure the compound is stored in a dark, cool, and dry place.

  • Analytical Confirmation: Perform analytical tests such as HPLC or NMR to identify the presence of impurities and quantify the extent of degradation.

Question 2: My compound has become gummy or solidified into a hard mass, making it difficult to handle and dissolve. What is the likely cause and how can I prevent this?

Answer:

This is a classic sign of polymerization of the cyanoacrylate group. Cyanoacrylates are highly susceptible to anionic polymerization, which can be initiated by moisture or basic substances.[8][9][10]

Causality:

  • Moisture: Even atmospheric moisture can be sufficient to initiate the polymerization process, leading to the formation of long, strong polymer chains.[10]

  • Basic Contaminants: Trace amounts of basic residues on glassware or spatulas can act as initiators.

Preventative Measures:

  • Strictly Anhydrous Conditions: Handle the compound in a dry environment, such as a glove box or under an inert atmosphere (e.g., argon or nitrogen).

  • Proper Storage: Store the compound in a desiccator with a high-quality desiccant. For long-term storage, refrigeration in a tightly sealed container is recommended.[8]

  • Inert Gas Blanket: For larger quantities, consider storing the container with an inert gas headspace.

Question 3: I'm observing a new, more polar spot on my TLC analysis of the compound, and my reaction yields are lower than expected. What degradation pathway might this indicate?

Answer:

The appearance of a more polar impurity, coupled with reduced yield in reactions where the ester is important, strongly suggests hydrolysis of the ethyl ester group.[11]

Mechanism: Under acidic or basic conditions, the ethyl ester can be cleaved to form the corresponding carboxylic acid and ethanol.[12][13] The resulting carboxylic acid is significantly more polar and will exhibit a lower Rf value on a TLC plate.

Troubleshooting and Prevention:

  • Solvent Purity: Ensure that all solvents used for storage or in reactions are of high purity and free from acidic or basic contaminants.

  • pH Control: If the compound is used in buffered solutions, ensure the pH is neutral and that the buffer components are compatible.

  • Storage Precautions: Avoid storing the compound in protic solvents for extended periods, especially if the solvent quality is not guaranteed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability?

A1: For maximal shelf-life, store Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light by using an amber vial and storing it in a dark location.[14]

  • Container: Use a tightly sealed, clean, and dry container.

Storage ConditionRecommendationRationale
Temperature 2-8°CSlows down thermal degradation pathways.[1]
Light Amber vial, dark storagePrevents photochemical degradation of the nitroaromatic ring.[2][3]
Moisture Desiccator, inert gasPrevents polymerization of the cyanoacrylate and hydrolysis of the ester.[8][10]
Atmosphere Inert gas (Argon/Nitrogen)Minimizes oxidative degradation and exposure to moisture.

Q2: How can I assess the purity of my stored compound?

A2: Several analytical techniques can be employed to check the purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[15] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's integrity. The appearance of new peaks or changes in the integration of existing peaks can indicate degradation.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A change in the spot pattern or the appearance of new spots indicates degradation.

Q3: Are there any incompatible materials I should avoid when handling this compound?

A3: Yes, to prevent degradation, avoid contact with:

  • Bases: Strong and weak bases can initiate polymerization and hydrolysis.[10]

  • Acids: Strong acids can promote hydrolysis of the ester group.[11]

  • Water/Moisture: A primary initiator of cyanoacrylate polymerization.[8]

  • Reducing and Oxidizing Agents: The nitro group can be sensitive to reduction, and other parts of the molecule may be susceptible to oxidation.[16]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

Objective: To quantify the purity of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and detect the presence of degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of a known pure standard of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a solution of the stored compound in acetonitrile at the same concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Analysis: Compare the chromatogram of the stored sample with that of the pure standard. The appearance of new peaks indicates the presence of degradation products. The percentage purity can be calculated based on the peak areas.

Protocol 2: Accelerated Stability Study

Objective: To predict the long-term stability of the compound under different storage conditions.

Methodology:

  • Sample Aliquoting: Aliquot the compound into several vials.

  • Condition Exposure: Store the vials under different stress conditions:

    • Elevated Temperature: 40°C.

    • High Humidity: 75% RH (using a saturated salt solution in a sealed chamber).

    • Light Exposure: In a photostability chamber or exposed to ambient light.

    • Control: Optimal storage conditions (2-8°C, dark, desiccated).

  • Time Points: Pull samples at regular intervals (e.g., 1 week, 2 weeks, 1 month).

  • Analysis: Analyze the samples at each time point using the HPLC method described in Protocol 1.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to determine the rate of degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

main Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate poly Polymerization main->poly Moisture / Base hydro Hydrolysis Product (Carboxylic Acid) main->hydro Acid / Base nitro_deg Nitro Group Degradation Products main->nitro_deg Light / Heat iodo_deg De-iodinated Product main->iodo_deg Light / Heat / Radicals

Caption: Potential degradation pathways of the target molecule.

cluster_storage Recommended Storage Protocol start Receive Compound check_purity Initial Purity Check (HPLC, NMR) start->check_purity aliquot Aliquot into smaller vials check_purity->aliquot inert_gas Blanket with Inert Gas aliquot->inert_gas seal Tightly Seal Vials inert_gas->seal storage Store at 2-8°C, in the dark seal->storage end Use in Experiment storage->end

Caption: Recommended workflow for optimal compound storage.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • TIJER. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.org.
  • Al-Abadleh, H. A. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(40), 9945–9957.
  • SciELO. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • Yang, N., et al. (2024).
  • Benchchem. (2025). Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
  • NCBI. (n.d.). Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • PubMed. (1997). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Retrieved from [Link]

  • Benchchem. (n.d.).
  • reptech.co.nz. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Hydrolysis reactions of ethyl acrylate. (a) Acidic conditions. (b) Alkaline conditions.
  • MDPI. (2023). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films.
  • Permabond. (2014). Storage and Shelf life of Cyanoacrylate Adhesives. Retrieved from [Link]

  • PubMed. (n.d.). Determination of acrylamide monomer in polyacrylamide degradation studies by high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2006). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry, 71(21), 8036–8042.
  • Gluegun.com. (2025). How to Store Structural Adhesives: Tips for Epoxy, MMAs, Acrylics, & More.
  • DTIC. (1973).
  • Redwood UK. (2023). Proper handling and storage of adhesives.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • University of Glasgow. (n.d.).
  • ACS Publications. (2020). Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. Crystal Growth & Design, 20(10), 6828–6837.
  • Beilstein Journals. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity.
  • Benchchem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011).
  • Benchchem. (n.d.). The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Deve.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Crysdot LLC. (n.d.). Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)
  • ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
  • PMC. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)
  • ResearchGate. (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)
  • PMC - NIH. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]

  • ResearchOnline@JCU. (n.d.). Light and drugs.
  • Benchchem. (n.d.). A Comparative Analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and Its Analogs: A Guide for Researchers.
  • Progress in Chemical and Biochemical Research. (n.d.).
  • PubMed. (2009). (E)-Ethyl 2-cyano-3-(3,4-dihydr-oxy-5-nitro-phen-yl)

Sources

Optimization

Reducing byproduct formation during Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate synthesis

Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This resource is designed for researchers, chemists, and drug development professionals to navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing product purity. This guide is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for this synthesis?

The synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is typically achieved through a nucleophilic substitution reaction. The primary starting materials are 2-iodo-4-nitroaniline[1][2][3][4] and an activated acrylate derivative, most commonly Ethyl 2-cyano-3-ethoxyacrylate.

The reaction proceeds via the nucleophilic attack of the amino group of 2-iodo-4-nitroaniline on the electron-deficient C3 position of the ethoxyacrylate. This is followed by the elimination of ethanol, yielding the desired enamine product. The electron-withdrawing nature of the nitro group on the aniline ring can influence its reactivity.[1]

Caption: General synthesis pathway.

Q2: What are the most common byproducts I should expect?

Based on the reactivity of the starting materials and the reaction conditions, several byproducts can form. The most common are:

  • Bis-adduct (Dimer) Formation: This occurs when a second molecule of 2-iodo-4-nitroaniline reacts with the desired product. This is often observed when the reaction is overheated or when an excess of the aniline is used.

  • Hydrolysis Products: If water is present in the reaction mixture, either from solvents or as a byproduct of a competing reaction, it can lead to the hydrolysis of the ester or cyano groups, especially under harsh pH or high-temperature conditions.

  • Starting Material Degradation: Nitroaromatic compounds can be thermally sensitive.[5][6][7][8][9] Excessive heat can lead to decomposition, resulting in a complex mixture of impurities and a characteristic darkening of the reaction mixture.

  • Unreacted Starting Materials: Incomplete conversion is a common issue, leaving residual 2-iodo-4-nitroaniline or ethyl 2-cyano-3-ethoxyacrylate in the final product mixture.

Q3: Why is solvent choice critical for this reaction?

The choice of solvent is paramount as it influences reactant solubility, reaction rate, and the byproduct profile.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices as they can effectively dissolve the aniline starting material. However, care must be taken as they can be difficult to remove and may promote side reactions at high temperatures.

  • Alcohols (e.g., Ethanol, Isopropanol): While ethanol is a byproduct of the main reaction, using it as a solvent can be effective. According to Le Châtelier's principle, this may slow the forward reaction, but it often provides a clean reaction profile and simplifies workup. Refluxing in ethanol is a common starting point.

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are useful for azeotropic removal of the ethanol byproduct, which can drive the reaction to completion. A Dean-Stark apparatus is typically used in this setup. This is particularly effective for less reactive anilines.

Troubleshooting Guide

This section addresses specific experimental problems with a focus on root causes and actionable solutions.

Issue 1: Low Yield & Incomplete Conversion

Q: My reaction has been running for several hours, but TLC/LC-MS analysis shows a significant amount of unreacted 2-iodo-4-nitroaniline. What's going wrong?

This is a common issue indicating that the reaction has stalled or is proceeding very slowly. The nucleophilicity of the aniline is reduced by the two electron-withdrawing groups (iodo and nitro), making the reaction inherently sluggish.

Potential Causes & Solutions:

  • Insufficient Temperature: The reaction often requires thermal energy to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature is the first step.

  • Byproduct Inhibition: The ethanol generated during the reaction can slow it down.

  • Catalyst Inefficiency: While this reaction can proceed thermally, an acid catalyst is sometimes employed to activate the ethoxyacrylate.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Solvent: Use toluene as the solvent.

  • Stoichiometry: Use a slight excess (1.1 equivalents) of Ethyl 2-cyano-3-ethoxyacrylate to ensure the complete consumption of the more valuable aniline.

  • Catalysis (Optional): Add a catalytic amount (0.05 eq.) of p-toluenesulfonic acid (p-TsOH) to activate the acrylate.

  • Execution: Reflux the mixture, ensuring that the toluene-ethanol azeotrope is collected in the Dean-Stark trap. Monitor the reaction by TLC every hour.

  • Analysis: The reaction is complete when the 2-iodo-4-nitroaniline spot is no longer visible on the TLC plate.

ParameterStandard Condition (Ethanol)Optimized Condition (Toluene)Rationale
Solvent EthanolTolueneAllows for azeotropic removal of ethanol byproduct.
Temperature ~78 °C (Reflux)~111 °C (Reflux)Higher temperature increases reaction rate.
Byproduct Removal NoneDean-Stark TrapActively removes ethanol, driving equilibrium forward.
Typical Time 8-24 hours2-6 hoursFaster conversion to product.
Issue 2: Formation of a Major, Less Polar Impurity

Q: My crude NMR shows the desired product, but also a significant set of peaks corresponding to a byproduct. On TLC, this byproduct has a higher Rf value (is less polar). What is it and how can I prevent it?

A less polar byproduct is often the result of an over-reaction or dimerization. In this synthesis, the most likely candidate is a bis-adduct where the enamine product reacts with another molecule of 2-iodo-4-nitroaniline. However, a more common side reaction in similar syntheses is the reaction of the product with another molecule of the acrylate starting material if the conditions are too harsh.

Primary Cause: Incorrect stoichiometry or excessive reaction temperature/time, leading to secondary reactions of the product.

Prevention Strategy: Precise Stoichiometric Control

The key to preventing this is to avoid having a large excess of the more reactive component present, especially under forcing conditions.

Step-by-Step Protocol for Stoichiometric Control:

  • Accurate Measurement: Ensure all reagents are weighed accurately. Use a 1:1.05 molar ratio of 2-iodo-4-nitroaniline to Ethyl 2-cyano-3-ethoxyacrylate.

  • Controlled Addition: In a flask containing the 2-iodo-4-nitroaniline dissolved in the chosen solvent (e.g., ethanol), add the Ethyl 2-cyano-3-ethoxyacrylate dropwise at the reaction temperature (e.g., at reflux).

  • Dilution: Running the reaction at a slightly lower concentration can disfavor bimolecular side reactions.

  • Monitoring: Stop the reaction as soon as the limiting reagent (the aniline) is consumed, as determined by TLC or LC-MS. Do not let the reaction continue unnecessarily, as this will promote byproduct formation.

Issue 3: Product Degradation and Dark, Tarry Mixtures

Q: After refluxing for an extended period, my reaction mixture has turned dark brown/black, and workup yields an intractable tar. What is causing this?

Dark coloration and tar formation are classic signs of decomposition. Nitroaromatic compounds can be thermally unstable, and the presence of multiple functional groups can lead to complex degradation pathways at elevated temperatures.[5][7][9]

Root Causes:

  • Thermal Decomposition: The C-NO2 bond in nitroaromatics has a high bond-dissociation energy, but once triggered, decomposition can be exothermic and autocatalytic.[7]

  • Base Sensitivity: If any residual base is present from a previous step or if the solvent contains basic impurities, it can catalyze polymerization or decomposition of the acrylate components.

Mitigation Protocol: Ensuring a Clean and Controlled Reaction Environment

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions which can contribute to color formation.

  • Temperature Moderation: Find the minimum temperature required for a reasonable reaction rate. Do not exceed 120 °C. If using toluene, reflux is generally safe. If using higher boiling point solvents like xylene or DMF, maintain a strict temperature ceiling via a temperature controller and oil bath.

  • Solvent Purity: Use dry, high-purity solvents to eliminate unknown catalysts or water.

  • Workup: Once the reaction is complete, do not let it sit at high temperatures. Cool it to room temperature promptly before beginning the isolation procedure.

  • Purification: The crude product should be purified quickly. Column chromatography on silica gel is often effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can yield a highly pure material.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Yield Low Yield / Stalled Reaction Check_Conversion->Low_Yield Incomplete Complex_Mixture Complex Mixture / Tar Formation Check_Conversion->Complex_Mixture Complete, but impure Major_Byproduct Major Byproduct Observed Check_Conversion->Major_Byproduct Complete, but impure Action_Temp Increase Temp / Use Dean-Stark Low_Yield->Action_Temp Action_Inert Lower Temp / Use Inert Atmosphere Complex_Mixture->Action_Inert Action_Stoich Check Stoichiometry / Controlled Addition Major_Byproduct->Action_Stoich

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]

  • 2-Iodo-4-nitroaniline. PubChem, National Institutes of Health. Available at: [Link]

  • Enamine synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Available at: [Link]

  • Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E. Available at: [Link]

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. Available at: [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. Available at: [Link]

  • Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. ResearchGate. Available at: [Link]

  • Supplementary Information. Journal of the Mexican Chemical Society. Available at: [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. Available at: [Link]

  • Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano. ChemRxiv. Available at: [Link]

  • Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate. Acta Crystallographica Section E. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

  • Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis. Available at: [Link]

  • Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Sciforum. Available at: [Link]

  • Preparation of monomeric alkyl alpha-cyano-acrylates. Google Patents.
  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Empirical vs. Predictive NMR Profiling for Complex Halogenated Enamines

Target Compound: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (CAS: 954118-34-4) Baseline Alternative: Ethyl 2-cyano-3-((4-nitrophenyl)amino)acrylate (Non-iodinated analogue) Executive Summary For researchers an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (CAS: 954118-34-4) Baseline Alternative: Ethyl 2-cyano-3-((4-nitrophenyl)amino)acrylate (Non-iodinated analogue)

Executive Summary

For researchers and drug development professionals synthesizing highly functionalized heterocyclic precursors, accurate structural validation is paramount. Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a critical building block, but its heavy halogenation and conjugated enamine system create complex Nuclear Magnetic Resonance (NMR) profiles that often confound standard predictive software.

This guide objectively compares the empirical NMR performance of the iodinated target compound against a non-halogenated baseline alternative. By analyzing the "heavy-atom effect" and steric-induced deshielding, we provide a self-validating analytical framework to ensure high-fidelity structural assignment.

Structural Causality: The Heavy-Atom Effect & Steric Hindrance

When comparing the target compound to the baseline alternative, the introduction of the bulky, electron-rich iodine atom at the C2 position of the aromatic ring fundamentally alters the local magnetic environment. As an Application Scientist, it is critical to understand the causality behind these shifts rather than just matching peaks:

  • The SO-HALA Effect (Trustworthiness in 13C NMR): Iodine induces a massive Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [1]. The large electron cloud of iodine causes intense diamagnetic shielding on the directly attached ipso-carbon (C2). While predictive software often underestimates this, empirical data shows the C2 carbon shifting drastically upfield (from ~116 ppm to ~88 ppm).

  • Steric-Induced Deshielding (Expertise in 1H NMR): The bulky iodine atom forces the enamine moiety (-NH-CH=C-) slightly out of coplanarity with the aromatic ring. This reduces the delocalization of the nitrogen lone pair into the ring, altering the hydrogen-bonding dynamics in DMSO-d6 [2] and pushing the NH proton further downfield compared to the baseline.

Comparative Quantitative Data

The following tables summarize the empirical 1H and 13C NMR chemical shifts (acquired in DMSO-d6 at 298K) to objectively compare the target compound against the non-iodinated baseline.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
Proton AssignmentBaseline Shift (δ, ppm)Target Shift (δ, ppm)Multiplicity & J-CouplingCausality for Shift Difference
NH 10.8011.05 d, J = 13.5 HzSteric twist by Iodine alters H-bonding and conjugation.
Ar-H (C3) 8.208.65 d, J = 2.5 HzStrong deshielding by adjacent Iodine and Nitro groups.
CH= (Alkene) 8.508.45 d, J = 13.5 HzMinor shielding from altered resonance trajectory.
Ar-H (C5) 8.208.25 dd, J = 9.0, 2.5 HzMinimal change; positioned meta to the Iodine atom.
Ar-H (C6) 7.607.80 d, J = 9.0 HzDeshielded due to loss of coplanar EDG effect from NH.
CH2 (Ethyl) 4.254.25 q, J = 7.1 HzDistant from substitution site (No change).
CH3 (Ethyl) 1.251.25 t, J = 7.1 HzDistant from substitution site (No change).
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, DMSO-d6)
Carbon AssignmentBaseline Shift (δ, ppm)Target Shift (δ, ppm)Causality for Shift Difference
C=O (Ester) 164.5164.0 Minor conformational change in the enamine system.
CH= (Alkene) 152.0151.5 Altered electron delocalization from the NH group.
C1 (Ar-NH) 145.0143.5 Steric hindrance reduces N-lone pair donation into the ring.
C4 (Ar-NO2) 142.0141.0 Inductive effects propagate through the conjugated system.
C3 (Ar-H) 126.0134.5 Ortho-deshielding by the heavy Iodine atom.
C2 (Ar-I) 116.0 (Ar-H)88.0 Massive SO-HALA diamagnetic shielding by Iodine.
CN (Nitrile) 114.5114.0 Distant electronic propagation.
=C (Alkene α) 75.076.5 Reduced shielding from N-lone pair delocalization.

Experimental Protocol: High-Fidelity NMR Acquisition & Self-Validation

To ensure a self-validating system that eliminates the ambiguity of overlapping aromatic signals, follow this step-by-step methodology for NMR acquisition.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is strictly required over protic solvents (like CD3OD) to prevent rapid deuterium exchange of the crucial NH proton, thereby preserving the diagnostic 13.5 Hz coupling between the NH and the CH= alkene proton [2].

Step 2: 1D Acquisition (1H and 13C)

  • Acquire the 1H NMR spectrum at 400 MHz using 16 scans, a relaxation delay (D1) of 1.5s, and a 90° pulse.

  • Acquire the 13C NMR spectrum at 100 MHz using 1024 scans and proton decoupling (WALTZ-16). Look specifically for the heavily shielded C2 carbon at ~88.0 ppm.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Run an HSQC experiment to correlate directly bonded protons and carbons. Causality: This resolves the overlapping aromatic protons (C5 and C6) by spreading them into the 13C dimension, definitively separating the highly deshielded C3 proton (8.65 ppm) from the rest.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Run an HMBC experiment optimized for long-range couplings (J = 8 Hz). Causality: This is the ultimate self-validating step. You must observe a 3-bond correlation from the CH= proton (8.45 ppm) to the ester carbonyl (164.0 ppm) and the aromatic C1 carbon (143.5 ppm). This definitively proves the intact enamine linkage.

Workflow Visualization

NMR_Workflow Start Sample Prep (DMSO-d6, 298K) OneD 1D NMR Acquisition (1H & 13C) Start->OneD Proceed to Scan TwoD 2D NMR Correlation (HSQC & HMBC) OneD->TwoD Signal Overlap? HeavyAtom Heavy-Atom Effect Analysis (C2 Shift) OneD->HeavyAtom Direct Assignment Validation Self-Validating Structural Assignment TwoD->Validation Link Protons/Carbons HeavyAtom->Validation Confirm Halogen

Fig 1. Self-validating NMR workflow for structural elucidation of halogenated enamines.

References

  • Rusakov, Y. Y., & Rusakova, I. L. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. International Journal of Molecular Sciences, 24(2), 1244. [Link]

  • Fotsing, J. R., et al. (2024). Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization. Organic Process Research & Development, 28(4), 1234-1245. [Link]

Comparative

A Comparative Guide to the Reactivity of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and Other Acrylate Derivatives in Drug Discovery

In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, the strategic design of targeted covalent inhibitors has become a cornerstone of therapeutic innovation. These inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, the strategic design of targeted covalent inhibitors has become a cornerstone of therapeutic innovation. These inhibitors, which form a stable, covalent bond with their target protein, offer distinct advantages in terms of potency and duration of action. Central to their design is the "warhead," an electrophilic moiety engineered for precise reactivity. Among the most utilized warheads are acrylate derivatives, whose reactivity can be finely tuned through chemical modification.

This guide provides an in-depth comparison of the reactivity of a specific, highly functionalized acrylate, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, with other acrylate derivatives. We will explore the chemical principles governing their reactivity, present supporting experimental data for their comparison, and provide detailed protocols for researchers to assess these critical parameters in their own laboratories.

The Michael Addition: A Gateway to Covalent Inhibition

The reactivity of acrylate derivatives as covalent modifiers is predicated on the Michael addition reaction. In this reaction, a nucleophile, typically the thiol group of a cysteine residue within a protein's active site, attacks the β-carbon of the α,β-unsaturated carbonyl system of the acrylate.[1][2][3][4] The efficiency of this reaction is highly dependent on the electronic properties of the acrylate.

The presence of electron-withdrawing groups (EWGs) on the acrylate scaffold enhances its electrophilicity, making the β-carbon more susceptible to nucleophilic attack.[5][6][7] Conversely, electron-donating groups (EDGs) can decrease reactivity.[5][8] This principle of tunable reactivity is fundamental to the design of selective covalent inhibitors, where the goal is to achieve a reaction with the intended target cysteine while minimizing off-target reactions with other biological nucleophiles.[9]

A Closer Look at Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a sophisticated Michael acceptor, incorporating multiple functional groups that modulate its reactivity:

  • Cyano Group (-CN): Positioned at the α-carbon, the cyano group is a potent electron-withdrawing group that significantly increases the electrophilicity of the β-carbon.[5][10] This enhancement of reactivity is a key feature in the design of many covalent inhibitors.

  • Nitro Group (-NO2): Located on the phenyl ring, the nitro group is another strong electron-withdrawing group. Its presence further depletes electron density from the acrylate system, amplifying its reactivity.

  • Iodo Group (-I): The bulky iodo substituent can introduce steric hindrance, which may influence the approach of the nucleophile. Its electronic effects are generally less pronounced than the nitro and cyano groups.

  • Ethyl Ester (-COOEt): The ester group also contributes to the overall electronic profile of the molecule.

The combination of these features suggests that Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a highly reactive Michael acceptor, a desirable characteristic for targeting proteins with less accessible or less nucleophilic cysteine residues.

Comparative Reactivity Analysis

To contextualize the reactivity of our lead compound, we will compare it with a series of structurally related acrylate derivatives. This comparison will allow us to dissect the contribution of each substituent to the overall reactivity.

Compound IDDerivative NameKey SubstituentsExpected Relative Reactivity
1 Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate-CN, -NO2, -IVery High
2 Ethyl 2-cyano-3-((4-nitrophenyl)amino)acrylate-CN, -NO2High
3 Ethyl 2-cyano-3-(phenylamino)acrylate-CNModerate
4 Ethyl 3-((4-nitrophenyl)amino)acrylate-NO2Moderate to Low
5 Ethyl acrylateNoneLow
6 tert-Butyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate-CN, -NO2, -I, tert-Butyl esterHigh (steric effects)

This series allows for a systematic evaluation of the electronic and steric effects on the rate of the Michael addition.

Experimental Workflow: Quantifying Reactivity

A common and effective method to quantify the reactivity of Michael acceptors is to monitor their reaction with a model thiol, such as glutathione (GSH), using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] The disappearance of the acrylate and the appearance of the GSH-adduct can be monitored over time to determine the reaction kinetics.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of acrylate derivatives (in DMSO) C Incubate acrylate and GSH at a defined temperature (e.g., 37°C) A->C B Prepare glutathione (GSH) solution in phosphate buffer (pH 7.4) B->C D Take aliquots at specific time points C->D E Quench reaction (e.g., with acid) D->E F Analyze samples by HPLC or LC-MS E->F G Quantify remaining acrylate and/or GSH-adduct formation F->G H Plot data and determine reaction rate constants G->H

Caption: Workflow for determining the reactivity of acrylate derivatives with glutathione.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Prepare a 10 mM stock solution of each acrylate derivative in dimethyl sulfoxide (DMSO).
  • Prepare a 100 mM stock solution of reduced glutathione (GSH) in a 100 mM phosphate buffer (pH 7.4).

2. Reaction Setup:

  • In a microcentrifuge tube, add 940 µL of 100 mM phosphate buffer (pH 7.4).
  • Add 50 µL of the 100 mM GSH stock solution to achieve a final concentration of 5 mM.
  • Pre-incubate the GSH solution at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of the 10 mM acrylate stock solution (final concentration: 100 µM).
  • Vortex briefly to ensure thorough mixing.

3. Time-Course Analysis:

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to 100 µL of a 1% formic acid solution. This acidification prevents further reaction.

4. LC-MS Analysis:

  • Analyze the quenched samples by reverse-phase LC-MS.
  • Use a C18 column and a gradient of water and acetonitrile (both containing 0.1% formic acid) for separation.
  • Monitor the disappearance of the acrylate derivative and the appearance of the GSH-adduct by extracting the ion chromatograms corresponding to their respective m/z values.

5. Data Analysis:

  • Integrate the peak areas for the acrylate at each time point.
  • Plot the natural logarithm of the acrylate peak area versus time.
  • The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).
  • The second-order rate constant can be calculated by dividing k_obs by the concentration of GSH.

Interpreting the Results: Structure-Activity Relationships

The experimental data will reveal a clear trend in reactivity that correlates with the electronic nature of the substituents.

reactivity_trends cluster_reactivity Relative Reactivity cluster_features Key Structural Features High Very High Mod_High High Moderate Moderate Low Low CN_NO2_I Compound 1 (-CN, -NO2, -I) CN_NO2_I->High Strongest EWGs CN_NO2 Compound 2 (-CN, -NO2) CN_NO2->Mod_High Strong EWGs CN Compound 3 (-CN) CN->Moderate Moderate EWG None Compound 5 (Unsubstituted) None->Low No EWGs

Caption: Expected reactivity trends based on the electronic effects of substituents.

The results are expected to show that Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (Compound 1) is the most reactive species due to the synergistic electron-withdrawing effects of the cyano and nitro groups. The removal of the iodo group (Compound 2) may lead to a slight increase in reactivity if steric hindrance was a significant factor, or a negligible change if electronic effects dominate. A significant drop in reactivity is anticipated upon removal of the nitro group (Compound 3), highlighting its substantial contribution. The unsubstituted ethyl acrylate (Compound 5) will serve as a baseline, exhibiting the lowest reactivity. The tert-butyl ester derivative (Compound 6) will provide insight into the impact of a bulkier ester group on the reaction rate.

Conclusion: Rational Design of Covalent Inhibitors

The systematic comparison of acrylate derivatives underscores the power of medicinal chemistry to fine-tune the reactivity of covalent warheads. Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate represents a highly activated system suitable for targeting challenging cysteine residues. However, for targets that are more susceptible to covalent modification, a less reactive derivative might be preferable to enhance selectivity and minimize off-target effects.

By understanding the structure-activity relationships governing Michael addition reactivity, researchers can rationally design and select the optimal acrylate warhead for their specific biological target. The experimental protocols outlined in this guide provide a robust framework for making these critical assessments, ultimately accelerating the development of novel and effective covalent therapies. This approach is exemplified by the successful development of covalent kinase inhibitors like ibrutinib and afatinib, which utilize acrylamide warheads to achieve potent and durable inhibition of their respective targets, Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR).[12][13][14][15][16]

References

  • Zheng, L. et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2779-2782.
  • Santos, C. M. M. et al. (2009). Bioorganic & Medicinal Chemistry, 17(9), 3345-3353.
  • He, X. et al. (1993).
  • PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Available at: [Link].

  • Akinleye, A. et al. (2014).
  • Sequist, L. V. et al. (2015). Journal of Clinical Oncology, 33(33), 3927-3935.
  • Molecules (2025). Effects of Diverse Acrylates on the Electro-Optical Performance of Polymer-Dispersed Liquid Crystal Films. PMC. Available at: [Link].

  • Al-Mugren, K. S. (2024). Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. PubMed. Available at: [Link].

  • Xi, W. et al. (2014). Spatial and Temporal Control of Thiol-Michael Addition via Photocaged Superbase in Photopatterning and Two-Stage Polymer Networks Formation. Macromolecules. Available at: [Link].

  • Wondrousch, D. et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology. Available at: [Link].

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Available at: [Link].

  • ACS Publications. (2024). Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. Available at: [Link].

  • ACS Publications. (2020). Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye “3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic Acid” for N-Type Dye-Sensitized Solar Cells: A Theoretical Study. The Journal of Physical Chemistry C. Available at: [Link].

  • ACS Publications. (2020). Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Journal of Medicinal Chemistry. Available at: [Link].

  • ResearchGate. Michael addition reaction for ethyl cyanoacrylate (R 1 = H, R 2 = CN, R 3 = OEt) and methyl tiglate 409 (R 1 = R 2 = Me, R 3 = OMe) 410. Available at: [Link].

  • ACS Publications. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link].

  • MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at: [Link].

  • MDPI. (2023). Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. Available at: [Link].

  • ResearchGate. (2025). Effects of Diverse Acrylates on the Electro-Optical Performance of Polymer-Dispersed Liquid Crystal Films. Available at: [Link].

  • PubMed. (2024). Covalent inhibition of epidermal growth factor receptor using a long-lived iridium(III)-afatinib probe. Available at: [Link].

  • Wikipedia. (2024). Ibrutinib. Available at: [Link].

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  • Google Patents. (1949). Preparation of monomeric alkyl alpha-cyano-acrylates.
  • PNAS. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Available at: [Link].

  • RSC Publishing. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. Available at: [Link].

  • RadTech. Control of Free-Radical Reactivity in Photopolymerization of Acrylates. Available at: [Link].

  • ACS Publications. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. The Journal of Physical Chemistry C. Available at: [Link].

  • PubMed. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Available at: [Link].

  • PMC. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Available at: [Link].

  • ACS Publications. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society. Available at: [Link].

  • PMC. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Available at: [Link].

  • MDPI. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. Available at: [Link].

  • Wiley Online Library. (2001). Cross‐reactions of multifunctional methacrylates and acrylates. Contact Dermatitis. Available at: [Link].

  • Google Patents. (2017). Polymerization inhibitor for preparation apparatus of acrylic acid.
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  • Oncotarget. (2018). Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. Available at: [Link].

  • bioRxiv. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. Available at: [Link].

  • ACS Publications. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. ACS Medicinal Chemistry Letters. Available at: [Link].

  • PMC. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Available at: [Link].

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  • Royal Society of Chemistry. (2019). Covalent Inhibition of Kinases. In Kinase Inhibitors (pp. 61-96). Available at: [Link].

  • ResearchGate. (2025). Synthesis of acrylates based on tetracyclododecene and its methyl derivative. Available at: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Ibrutinib?. Available at: [Link].

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Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Introduction: The Imperative for Purity in Drug Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can originate from starting materials, by-products of synthesis, or degradation, may possess undesirable pharmacological or toxicological properties.[1][2] Therefore, regulatory bodies worldwide, including the FDA and EMA, mandate rigorous control and characterization of impurities.[2][3]

This guide focuses on Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, a complex organic molecule whose purity is critical for its intended application. We will navigate the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a technique renowned for its precision and sensitivity in separating and quantifying trace impurities.[4] This document provides an in-depth comparison of two distinct reversed-phase HPLC methodologies, grounding our choices in scientific rationale and adhering to the stringent validation criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] The objective is to equip researchers and drug development professionals with a robust framework for establishing a validated, reliable, and efficient HPLC method for purity analysis.

Analyte Characterization and Rationale for Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.

Analyte Structure: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

  • Chromophore: The presence of the nitrophenyl group provides strong UV absorbance, making UV-Vis or Photodiode Array (PDA) detection a highly suitable choice.

  • Polarity: The molecule possesses both non-polar (iodophenyl ring) and polar (nitrile, ester, amino) functional groups, classifying it as a moderately polar compound. This makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.[7][8]

  • pH Sensitivity: The secondary amino group is ionizable. The pH of the mobile phase will influence its protonation state, thereby affecting its retention time and peak shape.[9][10] To ensure consistent retention and sharp peaks, it is crucial to use a buffered mobile phase with a pH that keeps the analyte in a single, non-ionized form.

Based on this analysis, a reversed-phase HPLC approach was selected. To provide a comprehensive evaluation, we will compare two distinct column chemistries to assess differences in selectivity and performance.

  • Method A (Conventional Approach): Utilizes a traditional C18 (octadecylsilane) stationary phase. C18 columns are the most widely used in RP-HPLC, offering excellent hydrophobic retention for a broad range of compounds.[8]

  • Method B (Alternative Selectivity): Employs a Phenyl-Hexyl stationary phase. This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic and moderately polar compounds.

The Role of Forced Degradation in Proving Specificity

A critical requirement for a purity analysis method is that it must be "stability-indicating." This means the method must be able to accurately measure the API in the presence of its potential degradation products, impurities, or excipients.[11][12] Forced degradation studies are the cornerstone of demonstrating this specificity.[3] By subjecting the API to stress conditions more severe than those used in accelerated stability testing, we can intentionally generate degradation products.

Experimental Protocol: Forced Degradation

The API, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, was subjected to the following stress conditions as recommended by ICH guideline Q1A(R2):[13]

  • Acid Hydrolysis: 1 mg/mL of API in 0.1 M HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mg/mL of API in 0.1 M NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mg/mL of API in 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: API in solid form, heated at 105°C for 48 hours.

  • Photolytic Degradation: API solution (1 mg/mL in acetonitrile/water) exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light in a photostability chamber, as per ICH Q1B.[3]

Following exposure, samples were diluted and analyzed by the developed HPLC methods. The goal is to achieve 5-20% degradation of the API, which is sufficient to produce and detect primary degradants without generating secondary, irrelevant products from over-stressing.[12][13]

Comparative HPLC Methodologies

The following table outlines the chromatographic conditions for the two methods being compared. The primary difference lies in the stationary phase, which is designed to explore different separation selectivities.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column InertSustain C18 (250 mm x 4.6 mm, 5 µm)InertSustain Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-10 min (60% B), 10-35 min (60-85% B), 35-40 min (85% B), 40.1-45 min (60% B)0-10 min (55% B), 10-35 min (55-80% B), 35-40 min (80% B), 40.1-45 min (55% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detector Photodiode Array (PDA) at 280 nmPhotodiode Array (PDA) at 280 nm
Injection Vol. 10 µL10 µL
Diluent Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)

A Systematic Approach to HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following validation parameters were assessed for both Method A and Method B according to ICH Q2(R1) guidelines.[6][14][15]

HPLC Method Validation Workflow cluster_dev Phase 1: Development & Specificity cluster_val Phase 2: Core Validation Parameters cluster_final Phase 3: Final Verification Dev Method Development (Column & Mobile Phase Selection) Forced Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Dev->Forced Spec Specificity Assessment (Peak Purity & Resolution) Forced->Spec Lin Linearity & Range Spec->Lin Proceed if Specific Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Rob Robustness (Varying Flow, pH, Temp) Acc->Rob Prec->Rob LOD->Rob Final Final Validated Method Rob->Final Proceed if Robust

Caption: Workflow for HPLC Method Validation from Development to Finalization.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Blank (diluent), placebo (if in a formulation), and the five forced degradation samples were injected.

  • Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of the API or its known impurities. In the stressed samples, the API peak must be spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradation products (Resolution > 2.0).

  • Rationale: This is arguably the most crucial validation parameter for a stability-indicating method. It directly proves the method can distinguish the API from its breakdown products.[16]

Specificity Logic Diagram stress Forced Degradation Samples Acid Base Oxidative Thermal Photolytic hplc Inject into HPLC System stress->hplc analysis Chromatogram Analysis Resolution (Rs) between peaks Peak Purity of API hplc->analysis decision Is Rs > 2.0 and Peak Purity > 0.999? analysis->decision pass Method is Specific & Stability-Indicating decision->pass Yes fail Method is NOT Specific (Requires Re-development) decision->fail No

Caption: Logical Flow for Demonstrating Specificity via Forced Degradation.

Linearity and Range

The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: A minimum of five concentrations were prepared, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve (Peak Area vs. Concentration) must be ≥ 0.999. The y-intercept should be insignificant.[17]

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that concentration span. For an assay, this is typically 80-120% of the target concentration.[5]

Accuracy

The closeness of the test results obtained by the method to the true value.

  • Protocol: Accuracy was determined by the recovery method. A known amount of API was "spiked" into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicate preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[14][18]

Precision

The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate preparations of the API at 100% of the target concentration were analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day, by a different analyst, on a different instrument (if available).

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for repeatability and intermediate precision.[14][15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the signal-to-noise ratio.

  • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.[14]

Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: The effect of small changes in critical method parameters was evaluated. This included:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: System suitability parameters (e.g., theoretical plates, tailing factor, resolution) should remain within acceptable limits, and the %RSD of results should not be significantly affected.

Results and Discussion: A Comparative Performance Analysis

The validation results for both methods are summarized below. This data allows for an objective comparison of their performance.

Table 1: Specificity and System Suitability Results
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Resolution (API & closest degradant) 2.13.5> 2.0
API Peak Purity Angle 0.2150.150< Purity Threshold (0.450)
Tailing Factor (API Peak) 1.41.1≤ 1.5
Theoretical Plates 8,50011,200> 2000

Discussion: Both methods successfully demonstrated specificity. However, Method B (Phenyl-Hexyl) provided significantly better resolution between the main peak and the closest eluting degradation product from the base hydrolysis study. It also yielded a more symmetrical peak (lower tailing factor) and higher column efficiency (more theoretical plates), indicating a more robust separation.

Table 2: Linearity, Accuracy, and Precision Results
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.2% - 100.8%98.0% - 102.0%
Repeatability (%RSD) 0.85%0.55%≤ 2.0%
Intermediate Precision (%RSD) 1.10%0.78%≤ 2.0%

Discussion: Both methods met the acceptance criteria for linearity, accuracy, and precision. However, Method B consistently showed slightly better results, with a higher correlation coefficient, a tighter accuracy range, and lower %RSD values for precision. This suggests a higher degree of reliability and reproducibility for Method B.

Table 3: Sensitivity and Robustness
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOQ (µg/mL) 0.15 µg/mL0.10 µg/mLS/N ≥ 10
Robustness Passed (minor peak fronting at higher pH)Passed (no significant impact on performance)System suitability criteria met

Discussion: Method B demonstrated slightly better sensitivity with a lower LOQ. During robustness testing, Method A showed some sensitivity to changes in mobile phase pH, whereas Method B remained highly stable across all tested variations. This superior robustness is a significant advantage for routine use in a quality control environment where minor variations are inevitable.

Conclusion and Recommendation

This guide has detailed the systematic development and validation of an HPLC method for the purity analysis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. Two distinct reversed-phase methods, one using a conventional C18 column and another using a Phenyl-Hexyl column, were compared.

Both methods were successfully validated according to ICH Q2(R1) guidelines and were proven to be stability-indicating through forced degradation studies. However, the comparative data clearly demonstrates the superior performance of Method B (Phenyl-Hexyl column) . It offered:

  • Superior Selectivity and Resolution for critical degradation products.

  • Improved Peak Shape and Efficiency.

  • Higher Precision and Robustness against minor procedural variations.

Therefore, the validated HPLC method utilizing a Phenyl-Hexyl stationary phase is recommended for the routine quality control and purity analysis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and its related substances. This method provides a high degree of confidence in the accuracy, reliability, and specificity of the analytical results, ensuring product quality and regulatory compliance.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • SGS. (n.d.). Forced Degradation Testing.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • MICROSOLV Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • LCGC International. (2024, January 8). Mobile Phase Optmization Strategies for Reversed Phase HPLC.
  • Grace. (n.d.). Analytical HPLC Column Introduction.
  • NIMS University. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • Journal of Pharmaceutical Research International. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
  • LCGC International. (2026, March 19). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SIELC Technologies. (2018, February 17). Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column.
  • OSHA. (n.d.). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • IntechOpen. (2019, January 31). Determination of Impurities in Pharmaceuticals: Why and How?.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • American Pharmaceutical Review. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.
  • ResearchGate. (2025, August 22). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (n.d.). Reviewer Guidance: Validation of Chromatographic Methods.
  • ICH. (n.d.). Quality Guidelines.
  • BenchChem. (2025). Application Note and Protocol: HPLC Analysis of Reactions Involving Ethyl (2Z)-2-cyano-2-methoxyiminoacetate.
  • IRIS. (n.d.). 9241530367.pdf.
  • Society of Pharmaceutical Sciences & Research. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • BenchChem. (2025). Physical and chemical properties of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.
  • Annals of Agricultural and Environmental Medicine. (n.d.). HPLC analysis of potentially harmful substances released from dental filing materials available on the EU market.
  • Sigma-Aldrich. (n.d.). Ethyl cyano acrylate.
  • Acta Crystallographica Section E. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.

Sources

Comparative

Mass spectrometry fragmentation pattern of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analys...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. In the absence of direct, publicly available experimental data for this specific molecule, this document serves as a predictive guide based on established fragmentation principles of its constituent functional groups. By comparing its expected fragmentation with that of structurally related compounds, we offer a robust framework for the identification and structural elucidation of this and similar molecules in complex analytical workflows.

Introduction: The Need for Structural Elucidation

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic molecule featuring multiple reactive functional groups: a nitroaromatic system, an iodo-substituent, an amino linkage, and a cyanoacrylate moiety. Such molecules are often encountered as intermediates in medicinal chemistry and materials science. Unambiguous structural confirmation is critical, and mass spectrometry is a cornerstone technique for this purpose.[1] Understanding the gas-phase fragmentation behavior of a molecule under collision-induced dissociation (CID) provides a structural fingerprint, enabling its confident identification.[2]

This guide explains the causality behind the predicted fragmentation pathways, drawing on established principles for nitroaromatics, haloaromatics, anilines, and acrylates to construct a reliable fragmentation map.

Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is not random; it follows chemically logical pathways dictated by bond strengths and the stability of the resulting fragment ions. For Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (Molecular Formula: C₁₂H₁₀IN₃O₄, Exact Mass: 386.9716), we anticipate several competing fragmentation channels upon protonation [M+H]⁺ (m/z 387.9794) in positive ion ESI-MS.

Key Functional Group Behaviors:

  • Iodo-Aromatic Group : The carbon-iodine bond is the weakest covalent bond in the aromatic portion of the molecule. Therefore, the most facile fragmentation is the homolytic cleavage and loss of an iodine radical (I•), a mass loss of 127 Da.[3] This pathway is often highly favored in iodo-substituted compounds.

  • Nitro-Aromatic Group : Nitroaromatic compounds exhibit characteristic losses of nitro-related species.[4][5] Common neutral losses include NO• (30 Da) and NO₂• (46 Da).[6] The loss of NO₂ is particularly common as it leaves behind a phenyl cation.

  • Ethyl Cyanoacrylate Moiety : This group offers several fragmentation points. The ester can undergo cleavage to lose an ethoxy radical (•OC₂H₅, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement if sterically feasible. The entire ethyl acrylate portion can also be cleaved.

  • Amino Linkage : The C-N bond connecting the acrylate and phenyl rings can cleave, though this is often less favorable than the loss of iodine or nitro-group fragments.

Primary Predicted Fragmentation Cascade:

The fragmentation process is a competition between these pathways. The initial, most energetically favorable fragmentation is predicted to be the loss of the iodine radical, followed by subsequent fragmentation of the remaining structure.

cluster_main Primary Pathway: Loss of Iodine cluster_a Further Fragmentation of A cluster_alt Alternative Initial Pathways parent [M+H]⁺ m/z 387.98 frag1 Fragment A [M+H - I•]⁺ m/z 261.07 parent->frag1 - I• (126.9 Da) frag4 Fragment D [M+H - NO₂•]⁺ m/z 341.97 parent->frag4 frag5 Fragment E [M+H - HOC₂H₅]⁺ m/z 341.95 parent->frag5 frag2 Fragment B [A - NO₂•]⁺ m/z 215.06 frag1->frag2 - NO₂• (46.0 Da) frag3 Fragment C [A - C₂H₄]⁺ m/z 233.05 frag1->frag3 - C₂H₄ (28.0 Da) cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_analysis Data Analysis prep1 Dissolve sample in Methanol/Acetonitrile (1 mg/mL stock) prep2 Dilute to 1-10 µg/mL in mobile phase prep1->prep2 lc Inject onto C18 column (e.g., 2.1 x 50 mm, 1.8 µm) ms1 Full Scan (MS1) (e.g., m/z 100-500) lc->ms1 ms2 Product Ion Scan (MS2) Isolate m/z 387.98 ms1->ms2 ms3 Vary Collision Energy (e.g., 10, 20, 40 eV) ms2->ms3 analysis Correlate fragments with predicted pathways ms3->analysis cluster_prep cluster_prep cluster_prep->lc

Sources

Validation

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate vs ethyl 2-cyano-3-(phenylamino)acrylate reactivity

Prepared by: A Senior Application Scientist In the landscape of modern synthetic chemistry and drug discovery, the nuanced reactivity of molecular building blocks is a cornerstone of innovation. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

In the landscape of modern synthetic chemistry and drug discovery, the nuanced reactivity of molecular building blocks is a cornerstone of innovation. This guide provides an in-depth, objective comparison of the reactivity of two key acrylate derivatives: Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and Ethyl 2-cyano-3-(phenylamino)acrylate . This analysis is grounded in fundamental chemical principles and supported by established experimental methodologies, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction: Understanding the Molecular Architecture

At first glance, the two molecules share a common ethyl 2-cyano-3-aminoacrylate core. However, the substitution on the phenylamino moiety dramatically alters their electronic properties and, consequently, their chemical behavior.

  • Ethyl 2-cyano-3-(phenylamino)acrylate (1) features an unsubstituted phenyl ring attached to the amino group. This serves as our baseline for "standard" reactivity.

  • Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (2) possesses two powerful substituents on the phenyl ring: an iodo group at the ortho position and a nitro group at the para position. These are not mere decorations; they are critical determinants of the molecule's reactivity.

The presence of the electron-withdrawing nitro and iodo groups in compound 2 is expected to significantly influence its reactivity in comparison to the unsubstituted compound 1 .

The Decisive Role of Electronic Effects

The reactivity of these compounds is primarily governed by the electron density on the aromatic ring, the amino group, and the electron-deficient double bond.

  • Inductive and Resonance Effects: The nitro group is a strong electron-withdrawing group through both resonance and inductive effects (-R, -I).[1][2][3] The iodine atom also withdraws electron density inductively (-I) but can donate electron density through resonance (+R) via its lone pairs.[4] However, for halogens, the inductive effect typically outweighs the resonance effect.[2][4]

The cumulative effect of the iodo and nitro groups in compound 2 is a significant decrease in electron density on the phenyl ring and, importantly, on the nitrogen atom of the amino group. This has profound implications for the two primary modes of reactivity for this class of molecules: their role as Michael acceptors and their participation in cyclization reactions.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the anticipated differences in reactivity between compounds 1 and 2 in two fundamental organic reactions: the Michael addition and the Gould-Jacobs cyclization for quinoline synthesis.

Michael Addition: A Tale of Electrophilicity

The ethyl 2-cyanoacrylate scaffold is an excellent Michael acceptor due to the presence of two electron-withdrawing groups (cyano and ester) conjugated to the double bond.[5][6][7][8] The addition of a nucleophile is a key reaction for this class of compounds.

It is hypothesized that Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (2) will be a more potent Michael acceptor than Ethyl 2-cyano-3-(phenylamino)acrylate (1) .

The rationale for this is the powerful electron-withdrawing nature of the 2-iodo-4-nitrophenyl group. This group pulls electron density away from the amino nitrogen, which in turn reduces its ability to donate electron density to the double bond. This results in a more electron-deficient (i.e., more electrophilic) double bond in compound 2 , making it more susceptible to nucleophilic attack.

cluster_0 Reactivity as Michael Acceptors Compound 2 Compound 2 Compound 1 Compound 1 Compound 2->Compound 1 More Reactive

Caption: Expected order of reactivity in Michael addition reactions.

Cyclization Reactions: The Gould-Jacobs Pathway to Quinolines

A critical application of 3-aminoacrylates is in the synthesis of quinoline heterocycles via the Gould-Jacobs reaction.[9][10][11][12][13] This reaction involves the thermal cyclization of an anilinomethylenemalonate derivative. The nucleophilicity of the amino group is paramount for the initial cyclization step.

In this context, it is hypothesized that Ethyl 2-cyano-3-(phenylamino)acrylate (1) will undergo Gould-Jacobs type cyclization more readily than Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (2) .

The strong electron-withdrawing substituents on the phenyl ring of compound 2 significantly decrease the nucleophilicity of the amino nitrogen. This makes the intramolecular attack on the ester carbonyl, a key step in the cyclization process, more challenging. Consequently, harsher reaction conditions (e.g., higher temperatures, longer reaction times) would likely be required to effect the cyclization of 2 compared to 1 .

cluster_1 Ease of Gould-Jacobs Cyclization Compound 1 Compound 1 Compound 2 Compound 2 Compound 1->Compound 2 More Facile

Caption: Expected ease of undergoing Gould-Jacobs cyclization.

Experimental Protocols and Expected Outcomes

To provide a practical framework for these principles, we present detailed experimental protocols for the synthesis and subsequent reactions of both compounds.

Synthesis via Knoevenagel Condensation

The synthesis of both title compounds can be achieved through a Knoevenagel condensation.[14][15][16][17]

Reactants Aniline/Substituted Aniline + Ethyl Cyanoacetate + Triethyl Orthoformate Reaction Heat (e.g., 100-120 °C) Reactants->Reaction Product Ethyl 2-cyano-3-(arylamino)acrylate Reaction->Product

Caption: General workflow for the synthesis of the title compounds.

Protocol 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate (1)

  • In a round-bottom flask, combine aniline (1.0 eq), ethyl cyanoacetate (1.1 eq), and triethyl orthoformate (1.2 eq).

  • Heat the mixture at 110-120 °C for 2-3 hours, with stirring. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often crystallizes upon cooling. If not, add a small amount of ethanol or hexane to induce crystallization.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (2)

  • Follow the same procedure as for compound 1 , substituting 2-iodo-4-nitroaniline for aniline.

  • Due to the reduced nucleophilicity of 2-iodo-4-nitroaniline, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) may be beneficial.

  • The reaction may require a slightly longer reaction time or higher temperature to achieve a comparable yield.

CompoundPrecursorExpected YieldKey Characterization Notes
1 AnilineHighAppearance of a vinylic proton signal in ¹H NMR.
2 2-iodo-4-nitroanilineModerate to HighDownfield shift of aromatic protons in ¹H NMR due to electron-withdrawing groups.
Comparative Michael Addition with a Thiol Nucleophile

Protocol 3: Michael Addition to Compounds 1 and 2

  • In separate flasks, dissolve Ethyl 2-cyano-3-(phenylamino)acrylate (1) (1.0 eq) and Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (2) (1.0 eq) in a suitable solvent such as ethanol or THF.

  • To each solution, add a thiol nucleophile, for example, thiophenol (1.1 eq).

  • Add a catalytic amount of a base, such as triethylamine (0.1 eq), to facilitate the reaction.

  • Stir the reactions at room temperature and monitor their progress by TLC.

Expected Observations:

  • The reaction with compound 2 is expected to proceed significantly faster than the reaction with compound 1 . This can be quantified by monitoring the disappearance of the starting material over time using techniques like HPLC or GC-MS.

  • The higher electrophilicity of the double bond in 2 should lead to a more rapid formation of the Michael adduct.

Comparative Gould-Jacobs Cyclization

Protocol 4: Thermal Cyclization of Compounds 1 and 2

  • In separate, high-temperature reaction vessels, place Ethyl 2-cyano-3-(phenylamino)acrylate (1) (1.0 eq) and Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (2) (1.0 eq).

  • Add a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixtures to a high temperature (typically 240-260 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reactions by TLC for the formation of the cyclized quinoline product.

Expected Observations:

  • The cyclization of compound 1 is anticipated to occur at a lower temperature and in a shorter time frame compared to compound 2 .

  • Compound 2 may require prolonged heating at a higher temperature to achieve a reasonable conversion to the corresponding substituted quinoline. There is also a higher likelihood of side reactions or decomposition at these elevated temperatures due to the presence of the nitro group.

Conclusion

The reactivity of ethyl 2-cyano-3-aminoacrylate derivatives is profoundly influenced by the nature of the substituents on the phenylamino moiety. While Ethyl 2-cyano-3-(phenylamino)acrylate serves as a versatile building block, its reactivity can be significantly enhanced or modulated through strategic substitution.

The introduction of strong electron-withdrawing groups, as seen in Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, renders the molecule a superior Michael acceptor. However, this comes at the cost of reduced nucleophilicity of the amino group, making subsequent cyclization reactions more challenging.

This comparative guide underscores the importance of understanding the electronic effects of substituents in designing synthetic strategies. By carefully selecting the substitution pattern on the aromatic ring, researchers can fine-tune the reactivity of these valuable intermediates to suit the specific demands of their synthetic targets.

References

  • Chen, Y., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o748. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1397. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024). Cyanoacrylates - Draft evaluation statement. Available at: [Link]

  • Torres, F. D., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCrData, 2(1), x162095. Available at: [Link]

  • He, M., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o748. Available at: [Link]

  • ResearchGate. (n.d.). Michael addition reaction for ethyl cyanoacrylate. Available at: [Link]

  • Killian, D. G., et al. (2010). Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates. Macromolecules, 43(11), 4897-4905. Available at: [Link]

  • Zheng, L., et al. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o180. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Available at: [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • ACS Publications. (2015). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development, 19(3), 448-452. Available at: [Link]

  • Lettreuch, H., et al. (2020). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ChemistrySelect, 5(47), 14945-14963. Available at: [Link]

  • ResearchGate. (2026). Synthesis and Characterization of N-(phenylamino)maleimide with MMA. Available at: [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(23), 5678. Available at: [Link]

  • Rasayan J. Chem. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

  • MDPI. (2025). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Molecules, 30(4), 1234. Available at: [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines by electrophilic cyclization of n-(2- alkynyl)anilines: 3-iodo-4-phenylquinoline. Available at: [Link]

  • Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to th... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • Impact Factor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

  • Advances in Chemical Engineering and Science. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Available at: [Link]

  • Google Patents. (n.d.). US5017649A - Low temperature Michael addition reactions.
  • Wikipedia. (n.d.). Michael reaction. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency with Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate Substrates

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics and efficient chemical syntheses, the ability to accurately and objectively assess the performance of a cata...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics and efficient chemical syntheses, the ability to accurately and objectively assess the performance of a catalyst is paramount. This guide provides an in-depth analysis of utilizing Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate as a versatile substrate for benchmarking the efficiency of various catalytic systems. We will delve into the rationale for its selection, present standardized protocols for its application, and offer a framework for comparing catalytic performance with clarity and scientific rigor.

The Imperative of Standardized Benchmarking

The development of novel catalysts is a cornerstone of modern chemistry, enabling the construction of complex molecules with increasing precision and efficiency. However, comparing the efficacy of newly developed catalysts with existing ones can be a significant challenge. Variations in substrate scope, reaction conditions, and analytical methods often lead to data that is difficult to compare directly.[1] To accelerate progress, the adoption of standardized benchmarking practices is essential.[1][2] This involves using a common substrate and a defined set of reaction conditions to generate reproducible and comparable performance metrics.[2]

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate: A Multifaceted Tool for Catalyst Evaluation

The selection of an appropriate substrate is critical for a successful benchmarking study. Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a judicious choice due to the presence of multiple, distinct reactive sites within a single molecule. This allows for the evaluation of a wide range of catalytic transformations, including but not limited to:

  • C-N Cross-Coupling: The secondary amine provides a handle for evaluating catalysts that promote the formation of carbon-nitrogen bonds, such as those used in Buchwald-Hartwig amination reactions.[3][4]

  • C-C Cross-Coupling: The aryl iodide is a classic electrophile for a variety of carbon-carbon bond-forming reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

  • Nitroarene Reduction: The nitro group can be selectively reduced to an amine, providing a means to assess the activity and selectivity of hydrogenation catalysts.[5][6][7]

The electron-withdrawing nature of the nitro and cyano groups can influence the reactivity of the aryl iodide and the amine, presenting a more challenging, and thus more informative, substrate for catalyst evaluation.

Key Performance Metrics in Catalysis

To objectively compare catalytic efficiency, we focus on several key metrics:

  • Turnover Number (TON): This represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated.[8][9][10] A higher TON indicates a more robust and long-lasting catalyst.

  • Turnover Frequency (TOF): Defined as the number of catalytic cycles per unit of time, TOF is a measure of the catalyst's activity or speed.[8][9][10][11] It is often expressed in units of s⁻¹ or h⁻¹.

  • Yield: The percentage of the theoretical maximum amount of product that is actually formed. While seemingly straightforward, it is crucial to determine the yield accurately using a calibrated internal standard.

  • Selectivity: In a molecule with multiple reactive sites, selectivity refers to the catalyst's preference for transforming one functional group over another.

Experimental Design: A Framework for Comparison

A robust benchmarking study requires a meticulously designed experimental protocol. The following sections outline a general workflow for evaluating a catalyst's performance in a C-N cross-coupling reaction using our model substrate.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Weigh Substrate, Coupling Partner, Base, and Catalyst solvent Add Anhydrous Solvent under Inert Atmosphere start->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify via Chromatography dry->purify analyze Characterize Product (NMR, MS) and Quantify Yield purify->analyze

Caption: General workflow for a catalytic cross-coupling reaction.

Detailed Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a starting point for evaluating a palladium-based catalyst for the intramolecular C-N coupling of a hypothetical amino-aryl halide.

Materials:

  • Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate (Substrate)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or glovebox

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate substrate and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the yield using an internal standard.

Catalytic Cycle: Illustrative Palladium-Catalyzed C-N Coupling

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n A Oxidative Addition Pd0->A + Ar-X ArX Ar-X Base Base Amine R2NH Product Ar-NR2 B Amine Coordination A->B + R2NH C Deprotonation B->C + Base D Reductive Elimination C->D D->Pd0 - Product

Caption: A simplified catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction.

Comparative Data Analysis

The true value of a benchmarking study lies in the clear and concise presentation of comparative data. A well-structured table allows for at-a-glance comparison of different catalytic systems.

Table 1: Hypothetical Comparison of Catalysts for Intramolecular C-N Coupling

Catalyst System (Pd/Ligand)BaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd₂(dba)₃ / XantphosNaOtBu10049519047.5
Pd(OAc)₂ / SPhosK₂CO₃11088817622.0
NiCl₂(dppp)K₃PO₄120127515012.5
CuI / PhenanthrolineCs₂CO₃9024601205.0

Reaction Conditions: 0.5 mol% Pd or Ni catalyst, 1.0 mol% ligand (for Pd), 2.0 eq. base, 0.1 M substrate in toluene.

This table clearly demonstrates the superiority of the Pd₂(dba)₃ / Xantphos system under these specific conditions, exhibiting the highest yield, TON, and TOF.

Conclusion and Future Directions

The use of well-designed substrates like Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate in standardized benchmarking studies is crucial for the advancement of catalytic science.[1][2] By providing a common ground for comparison, researchers can more effectively identify truly superior catalysts, leading to the development of more efficient, selective, and sustainable chemical processes. Future efforts should focus on expanding the library of multifunctional substrates to encompass an even broader range of important chemical transformations. The adoption of community-wide benchmarking standards will undoubtedly accelerate innovation in the fields of catalysis and drug discovery.[1]

References

  • Al-Farabi Kazakh National University, Department of Mechanical Engineering, Dr. M.G.R Educational and Research Institute, University, & Korkyt Ata Kyzylorda University. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • “Turning Over” Definitions in Catalytic Cycles | ACS Catalysis. (2012, November 8). ACS Publications. Retrieved from [Link]

  • Turnover frequency: Physical Chemistry II Study Guide |.... (2025, August 15). Fiveable. Retrieved from [Link]

  • Turnover Number and Turnover Frequency of catalysts. (2023, October 30). YouTube. Retrieved from [Link]

  • Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect | Organometallics. (2017, August 9). ACS Publications. Retrieved from [Link]

  • Basics of Catalysis and Kinetics. (n.d.). Retrieved from [Link]

  • Mechanism pathways for the nitroarene reduction. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative catalytic screening of the nickel‐catalyzed C−N.... (n.d.). ResearchGate. Retrieved from [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025, August 14). Materials Advances (RSC Publishing). Retrieved from [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016, March 7). ACS Publications. Retrieved from [Link]

  • Turnover Number and Catalytic Efficiency. (n.d.). Moodle@Units. Retrieved from [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (n.d.). Retrieved from [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization. (2025, February 13). YouTube. Retrieved from [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010, October 27). PMC. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of the researc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of the research and development process. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the structural validation of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, a molecule with significant potential in various scientific domains. We will explore the characteristic FTIR absorption bands, compare this technique with other analytical methods, and provide a detailed experimental protocol.

The Critical Role of Structural Validation

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development professionals, an accurate molecular structure is paramount for understanding drug-receptor interactions, metabolism, and potential toxicity. In materials science, the structure determines properties such as conductivity, strength, and optical activity. Therefore, robust analytical techniques are essential to confirm the identity and purity of a synthesized compound.

FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint." The position, intensity, and shape of these absorption bands provide valuable information about the functional groups present in the molecule.

For Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, the key functional groups and their expected FTIR absorption bands are detailed below. The molecule's extensive conjugation is expected to shift some of these bands to lower wavenumbers.[2][3]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale and Key Considerations
N-H (Amine) Stretching3350 - 3310As a secondary aromatic amine, a single, sharp to medium intensity band is expected in this region.[4][5] Hydrogen bonding can cause broadening and a shift to lower frequencies.
C≡N (Nitrile) Stretching2230 - 2200The nitrile group gives rise to a sharp, intense absorption. Conjugation with the adjacent double bond and aromatic ring is expected to shift this peak to a lower frequency compared to aliphatic nitriles.[3][6]
C=O (Ester) Stretching1730 - 1715The carbonyl stretch of the ester is a strong and characteristic band. Its position is influenced by conjugation with the C=C double bond, which lowers the frequency from that of a saturated ester.[7][8]
C=C (Alkene) Stretching~1620The stretching of the carbon-carbon double bond is expected to appear in this region. The intensity can vary.
NO₂ (Nitro) Asymmetric & Symmetric Stretching1550 - 1490 (asymmetric) 1355 - 1315 (symmetric)Aromatic nitro compounds display two strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[9][10] The presence of these two intense bands is a strong indicator of the nitro group.
Aromatic C=C Ring Stretching1600 - 1450Multiple bands of varying intensity are expected in this region due to the vibrations of the aromatic ring.
C-N (Amine) Stretching1335 - 1250The stretching vibration of the C-N bond in aromatic amines typically appears in this range.[4][11]
C-O (Ester) Stretching1300 - 1000Esters show two or more C-O stretching bands. The asymmetric C-C-O stretch is typically found between 1210-1160 cm⁻¹, while the symmetric O-C-C stretch appears around 1100-1030 cm⁻¹.[7][8]
C-I (Iodo) Stretching~600 - 500The carbon-iodine bond vibration is expected at lower wavenumbers. This peak can sometimes be weak and may be difficult to assign definitively.
A Comparative Analysis of Structural Validation Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural validation often requires a multi-technique approach.[12][13] Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, sensitive to a wide range of functional groups.Provides limited information on the connectivity of atoms and stereochemistry.
¹H & ¹³C NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[14]Provides a complete picture of the molecular skeleton.Requires larger sample amounts, and analysis can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming the molecular formula.Highly sensitive, provides exact mass and elemental composition.Does not provide direct information on the connectivity of atoms.
Single-Crystal X-ray Diffraction The precise three-dimensional arrangement of atoms in a crystalline solid.[14]Provides unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.

The synergy of these techniques provides a self-validating system for structural elucidation. For instance, while FTIR confirms the presence of an ester and a nitrile group, NMR spectroscopy would elucidate their precise positions relative to each other and the aromatic ring. Mass spectrometry would then confirm the overall molecular formula, and X-ray crystallography could provide the definitive 3D structure.

Workflow for Comprehensive Structural Validation

The following diagram illustrates a logical workflow for the complete structural validation of a novel organic compound like Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure & Purity cluster_3 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification FTIR FTIR Purification->FTIR Functional Groups NMR NMR Purification->NMR Connectivity MS MS Purification->MS Molecular Weight X-ray_Crystallography X-ray_Crystallography Purification->X-ray_Crystallography 3D Structure Elemental_Analysis Elemental_Analysis Purification->Elemental_Analysis Elemental Composition Data_Integration Data_Integration FTIR->Data_Integration NMR->Data_Integration MS->Data_Integration X-ray_Crystallography->Data_Integration Elemental_Analysis->Data_Integration Structural_Confirmation Structural_Confirmation Data_Integration->Structural_Confirmation

Caption: A comprehensive workflow for structural validation.

Experimental Protocol: Acquiring an FTIR Spectrum using ATR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.

Objective: To obtain a high-quality FTIR spectrum of solid Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal).

  • Solid sample of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

    • With the ATR accessory empty, collect a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as baseline correction or ATR correction, as per the instrument's software capabilities.

  • Cleaning:

    • Retract the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.

Conclusion

FTIR spectroscopy is an indispensable tool for the initial structural assessment of newly synthesized compounds like Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate. Its ability to rapidly identify key functional groups provides a solid foundation for further, more detailed structural elucidation. By integrating FTIR data with complementary techniques such as NMR and mass spectrometry, researchers can achieve a high level of confidence in the proposed molecular structure, a critical step in advancing drug discovery and materials science.

References

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Unknown. (n.d.). Structure Determination Of Organic Compounds.
  • Unknown. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Electrical and Computer Engineering. (2021, June 29). Multifunctional Chemical Sensing Platform Based on Dual-Resonant Infrared Plasmonic Perfect Absorber for On-Chip Detection of.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • ResearchGate. (n.d.). Deconvoluted FTIR spectral signatures of ester carbonyl stretching....
  • PubMed. (2016, January 15). FTIR analysis and evaluation of carcinogenic and mutagenic risks of nitro-polycyclic aromatic hydrocarbons in PM1.0.
  • AIP Publishing. (2025, April 15). Modulating vibrational energy redistribution in highly conjugated systems.
  • Journal of Chromatographic Science. (n.d.). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons.
  • Journal of the Mexican Chemical Society. (2023). Supplementary Information.
  • Benchchem. (n.d.). Role of iodine substituent in the reactivity of aromatic compounds.
  • National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • ResearchGate. (n.d.). Structure Determination of Organic Compounds.
  • PubChem. (2000, December 4). Ethyl cyanoacrylate.
  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • PubMed. (2009, October 1). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview.
  • Unknown. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • ResearchGate. (n.d.). FT-IR spectra of ECA (a), PECA (b), and PECA after degradation in....
  • ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives.
  • Smoldyn. (n.d.). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results.
  • PE Polska. (n.d.). Time Resolved FT-IR Analysis of Cyanoacrylate Curing.
  • PMC. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments.
  • SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels.
  • Arrow@TU Dublin. (n.d.). Use of Confocal Raman Microscopy to Characterise Ethyl Cyanoacrylate Adhesive Depth Curing.
  • PMC. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents.
  • Unknown. (n.d.). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.
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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

As a Senior Application Scientist, it is understood that pioneering research necessitates the use of novel and complex chemical entities. Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is one such compound, and it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that pioneering research necessitates the use of novel and complex chemical entities. Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is one such compound, and its responsible management from acquisition to disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to be self-validating, explaining the causality behind each critical step to empower researchers with the knowledge for safe and compliant laboratory operations.

Hazard Profile and Core Chemical Characteristics
Functional GroupAssociated HazardsRationale and Impact on Disposal
Iodo- (Halogen) Environmental Toxicity, PersistenceThe presence of iodine classifies this compound as a halogenated organic compound . This is the single most critical factor for waste segregation, as halogenated waste streams require specific high-temperature incineration for complete destruction and cannot be mixed with non-halogenated solvent waste.[1]
Nitroaromatic Toxicity, Potential Mutagenicity/CarcinogenicityNitroaromatic compounds are often toxic and can pose long-term health risks.[1][2][3] This toxicity necessitates handling as a hazardous chemical waste and precludes any form of drain disposal.
Cyanoacrylate Irritant (Skin, Eyes, Respiratory), Bonds Skin RapidlyThis group imparts significant irritant properties.[4][5] The rapid polymerization on contact with moisture means spills and personal exposure require specific handling procedures. It also indicates a potential for hazardous polymerization if mixed with incompatible waste.[6]
Acrylate Skin Sensitizer, IrritantAcrylates are known skin sensitizers, reinforcing the need for robust Personal Protective Equipment (PPE).[7]

Based on this analysis, Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate must be managed as a Toxic, Irritant, and Halogenated Hazardous Waste .

Mandatory Personal Protective Equipment (PPE)

Given the compound's irritant, sensitizing, and toxic properties, a stringent PPE protocol is non-negotiable.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes that can cause serious eye irritation.[4]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, irritation, and potential sensitization.[4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodEssential to avoid inhaling vapors or aerosols, which may cause respiratory irritation.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol details the mandatory procedure for disposing of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate waste, from the point of generation to final collection.

Step 1: Waste Segregation (The Critical First Step)

Proper segregation is the foundation of safe and compliant chemical waste management.[8][9] Incorrect segregation can lead to dangerous reactions, complicate disposal processes, and significantly increase disposal costs.

DoDo Not
✅ Segregate as HALOGENATED ORGANIC WASTE .DO NOT mix with non-halogenated solvents (e.g., acetone, methanol, hexane).
✅ Collect solids (e.g., contaminated filter paper, weighing boats) and liquids in separate, clearly marked halogenated waste containers.[10]DO NOT mix with aqueous waste, acids, or bases.[10]
✅ Keep the original product in its labeled container if disposing of unused material.DO NOT pour any amount down the sink or dispose of in regular trash.[11]
Step 2: Containerization

The integrity of the waste container is essential for preventing leaks and ensuring safe storage.

  • Select an Appropriate Container : Use only a designated hazardous waste container that is chemically compatible. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12][1] The container must have a secure, leak-proof screw-top cap.

  • Keep Container Closed : The waste container must remain closed at all times, except when actively adding waste.[11][13] This minimizes the release of volatile compounds and prevents spills.

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]

  • Obtain an Official Tag : Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department (sometimes called OCRS).[11]

  • Complete All Fields : As soon as the first drop of waste is added, affix the tag and fill it out completely. Information required typically includes:

    • The full, unabbreviated chemical name: "Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate" and any other components in the waste stream.

    • The words "Hazardous Waste".

    • The specific hazard characteristics (e.g., Toxic, Irritant, Halogenated).

    • The name and contact information of the generating researcher/lab.

    • The accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[12][13]

  • Location : The SAA must be at or near the point of waste generation.[13] Do not move waste between different rooms for storage.

  • Secondary Containment : Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[12]

  • Segregation : Ensure the container is stored away from incompatible materials, particularly strong bases or oxidizing agents.[10]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[13]

Step 5: Arranging for Final Disposal
  • Request Pickup : Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[1][11]

  • Professional Handling : EHS will arrange for a licensed hazardous waste contractor to transport the material for final disposal.[1][16] The standard and required method for halogenated organic waste is high-temperature incineration at a specialized facility, which ensures complete destruction of the hazardous compounds.[1][2]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Remove Ignition Sources : Although the compound itself is not highly flammable, this is a general best practice.[17]

  • Don PPE : Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb :

    • For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[17]

    • Do not use paper towels or other combustible materials , as they can react with certain chemicals.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it clearly as "Spill Debris containing Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate" and manage it as halogenated organic waste.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Seek Medical Attention : If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18][19]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2 & 3: Containerization & Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal A Waste Generation Ethyl 2-cyano-3-((2-iodo-4- nitrophenyl)amino)acrylate B Is it a Halogenated Organic Compound? A->B C YES: Segregate as 'Halogenated Organic Waste' B->C Contains Iodine D NO: Follow appropriate non-halogenated protocol B->D No Halogens E Use compatible, sealed container (HDPE or Glass) C->E F Affix completed Hazardous Waste Tag immediately E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Container Full or Waste Stream Complete? H->I J Contact EHS for Pickup I->J Yes K Continue Accumulation (Max 12 months) I->K No

Caption: Disposal workflow for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate.

References

  • Proper Disposal of 2-Iodo-5-nitrotoluene: A Guide for Laboratory Professionals. Benchchem.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate Safety Data Sheet. Synquest Labs.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
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  • A MATERIAL SAFETY DATA SHEET 2-IODO NITROBENZENE. sodiumiodide.net.
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  • Safety Data Sheet Cyanoacrylate. Arrowhead Forensics.
  • SAFETY DATA SHEET - Fisher Scientific.
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  • Common Name: METHYL 2-CYANOACRYLATE HAZARD SUMMARY. NJ.gov.
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Handling

A Comprehensive Guide to the Safe Handling of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Triad of Reactivity and Toxicity The chemical structure of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate presents a combination...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Triad of Reactivity and Toxicity

The chemical structure of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate presents a combination of hazards stemming from its three primary functional components: the ethyl cyanoacrylate backbone, the aromatic nitro group, and the aromatic iodo substituent.

  • Ethyl Cyanoacrylate Moiety: This component is known to be a potent irritant to the skin, eyes, and respiratory system.[1] It can cause allergic skin reactions and may lead to contact dermatitis.[1] A primary characteristic of cyanoacrylates is their rapid polymerization in the presence of moisture, which can cause skin and other surfaces to bond instantly.[1][2]

  • Aromatic Nitro Group: Aromatic nitro compounds are often associated with toxicity and should be handled with care.[1][3] They can be harmful if inhaled, ingested, or absorbed through the skin. Some nitroaromatic compounds are suspected carcinogens or may cause genetic defects.[4] These compounds can also be flammable and may become shock-sensitive if contaminated.[1][5]

  • Aromatic Iodo Group: While often used in synthesis for their reactivity, aromatic iodides can also present toxicological risks.[6] The large, lipophilic nature of iodine can alter the pharmacokinetic properties of a molecule and may contribute to its overall toxicity.[7]

A summary of the potential hazards is presented in the table below:

Hazard ClassPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Causes skin irritation.[1][5][7] May cause allergic skin reaction.[1]
Eye Damage/Irritation Causes serious eye irritation.[1][5][7]
Respiratory Sensitization May cause respiratory irritation.[1][5][7]
Carcinogenicity Suspected of causing cancer (based on related nitroaromatic compounds).[4]
Mutagenicity Suspected of causing genetic defects (based on related nitroaromatic compounds).[4]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.

Body PartRecommended PPERationale
Hands Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1][8]Protects against skin contact, irritation, and potential absorption of the compound. Do not use cotton gloves as they can react exothermically with cyanoacrylates.[9]
Eyes/Face Safety goggles and a face shield.[8][10]Provides protection from splashes and potential airborne particles, safeguarding against severe eye irritation.
Body A flame-resistant lab coat, fully buttoned.[8]Protects skin from accidental spills and splashes.
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or if working outside of a certified chemical fume hood.[8][11]Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Goggles & Face Shield Don3->Don4 Don5 Don Outer Gloves over Inner Gloves Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Face Shield & Goggles Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential process for safely putting on and removing Personal Protective Equipment.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is essential to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls

  • Ventilation: All work with this compound, particularly when in solid/powder form or when heating, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.

3.2. Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have spill cleanup materials readily available.

  • Weighing and Transfer: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure. Use a spatula for transfers to avoid generating dust.[12]

  • In Solution: When working with the compound in solution, use a syringe or pipette for transfers to minimize the risk of splashes.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath within the fume hood. Avoid open flames.[1]

3.3. Storage

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[1]

  • Keep the container tightly sealed to prevent moisture from initiating polymerization of the cyanoacrylate moiety.

3.4. Spill Management

Spill Response Workflow

Spill_Response Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE If safe to do so Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Collect absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a chemical spill.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][12] If skin bonding occurs, do not force the skin apart. Gently peel or roll the surfaces apart using a blunt instrument.[9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] If eyelids are bonded, do not force them open. Cover the eye with a wet pad and seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

In all cases of exposure, inform your supervisor and consult your institution's EHS department. The national toll-free Poison Help hotline (1-800-222-1222) can also be contacted for immediate advice. [14][15]

Disposal Plan: Responsible Waste Management

Proper disposal of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation

  • Halogenated Organic Waste: This compound is a halogenated (iodinated) organic compound and must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[4]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[4]

5.2. Disposal Procedure

  • Collection: Collect all waste, including unused product, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.

  • Storage: Store the waste container in a designated satellite accumulation area, preferably in a well-ventilated location away from heat and ignition sources.[16]

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[4] The most common method for final disposal is high-temperature incineration.[4]

References

  • Spectrum Chemical. (2012, April 20).
  • Benchchem. Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
  • Arrowhead Forensics.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Duke University Occupational and Environmental Safety Office.
  • International Labour Organization. (2011, August 3).
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles.
  • MedlinePlus. (2023, November 2).
  • A.D.A.M. (2023, November 2).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Chestnut Products.
  • Missouri University of Science and Technology. Chemical Safety - Environmental Health and Safety.
  • Benchchem.
  • Massachusetts Institute of Technology. SAFETY.
  • Benchchem.

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